2-(Pyridin-3-yloxy)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLARMIRUVDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430719 | |
| Record name | 2-(Pyridin-3-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310880-25-2 | |
| Record name | 2-(Pyridin-3-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine (CAS Number: 310880-25-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yloxy)ethanamine is a heterocyclic compound featuring a pyridine ring linked to an ethanamine moiety through an ether bond. This molecule has garnered interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. While comprehensive biological data on the parent compound remains limited in publicly accessible literature, its derivatives have shown promise as modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as potential anti-HIV agents, suggesting its utility as a key building block in drug discovery programs. This guide provides a detailed overview of the available technical information for this compound, including its chemical properties, synthesis, and the biological context of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 310880-25-2 | Smolecule |
| Molecular Formula | C₇H₁₀N₂O | Smolecule |
| Molecular Weight | 138.17 g/mol | Smolecule |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point (Predicted) | 258.8 ± 20.0 °C | ChemicalBook |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 8.08 ± 0.10 | ChemicalBook |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook |
Synthesis
A general and efficient method for the synthesis of this compound has been reported, starting from 2-(pyridin-3-yloxy)acetonitrile.
Experimental Protocol: Synthesis from 2-(pyridin-3-yloxy)acetonitrile
This protocol describes the conversion of 2-(pyridin-3-yloxy)acetonitrile to this compound.
Materials:
-
2-(pyridin-3-yloxy)acetonitrile (CAS: 266348-17-8)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
100 mL two-neck flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (with silica gel)
Procedure:
-
To a 100 mL two-neck flask, add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).
-
Place the reaction flask in an ice bath and stir the mixture.
-
Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the reaction mixture.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 5 minutes.
-
Remove the solvent from the reaction mixture by evaporation under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using ethyl acetate as the eluent.
-
The final product, 3-(2-aminoethoxy)pyridine (this compound), is obtained as a white solid (62.2 mg, 55% yield).
Biological Activity and Potential Applications
Modulation of α7 Nicotinic Acetylcholine Receptor (nAChR)
Derivatives of this compound have been identified as potent and selective modulators of the α7 nAChR. These receptors are implicated in various physiological processes, and their modulation is a key strategy for treating inflammatory and neurological disorders.
Activation of the α7 nAChR can trigger multiple downstream signaling cascades that are crucial for its physiological effects,
Synthesis of 2-(Pyridin-3-yloxy)ethanamine from 3-Hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yloxy)ethanamine, a valuable building block in medicinal chemistry, starting from 3-hydroxypyridine. This document details the primary synthetic methodologies, addresses the critical challenge of regioselectivity, and presents detailed experimental protocols and characterization data.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to an ethanamine moiety via an ether bond, makes it a versatile scaffold for accessing a range of biologically active molecules. The pyridine nitrogen and the primary amine offer multiple points for derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
Synthetic Strategies
The synthesis of this compound from 3-hydroxypyridine can be primarily achieved through two main routes: the Williamson ether synthesis and a two-step process involving a nitrile intermediate.
Williamson Ether Synthesis
The most direct and commonly employed method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxypyridine with a suitable 2-aminoethylating agent in the presence of a base.
A critical challenge in the alkylation of 3-hydroxypyridine is the potential for competing N-alkylation, as the pyridinolate anion is an ambident nucleophile. The regioselectivity of the reaction is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the alkylating agent. Generally, polar aprotic solvents and harder counter-ions favor O-alkylation.
A common approach involves the reaction of 3-hydroxypyridine with 2-chloroethylamine hydrochloride using a weak inorganic base like potassium carbonate.[1] The hydrochloride salt of the amine prevents its direct reaction with the alkylating agent.
dot
Caption: Williamson Ether Synthesis of this compound.
Synthesis via a Nitrile Intermediate
An alternative, two-step synthesis commences with the O-alkylation of 3-hydroxypyridine with chloroacetonitrile to form 2-(pyridin-3-yloxy)acetonitrile. This intermediate is then reduced to the desired this compound. A reported protocol for the second step involves hydrolysis of the nitrile to an amide followed by a Hofmann rearrangement, or direct reduction. One specific method describes the conversion of the nitrile to the primary amine using hydrogen peroxide and potassium carbonate in a DMSO/water mixture, affording the product in a 55% yield.[2]
dot
Caption: Synthesis of this compound via a nitrile intermediate.
Experimental Protocols
Williamson Ether Synthesis of this compound
Materials:
-
3-Hydroxypyridine
-
2-Chloroethylamine hydrochloride
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Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add 2-chloroethylamine hydrochloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound from 2-(Pyridin-3-yloxy)acetonitrile[2]
Materials:
-
2-(Pyridin-3-yloxy)acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
30% Hydrogen peroxide (H₂O₂)
-
Water (H₂O)
-
Ethyl acetate
Procedure:
-
In a two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).
-
Place the reaction system in an ice bath and slowly add 30% H₂O₂ (0.1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain this compound as a white solid (62.2 mg, 55% yield).[2]
Quantitative Data
| Method | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | 3-Hydroxypyridine, 2-Chloroethylamine HCl | K₂CO₃ | DMF | 80-100 | 12-24 | Data not available | [1] |
| Nitrile Intermediate Route | 2-(Pyridin-3-yloxy)acetonitrile | K₂CO₃ | DMSO/H₂O | Room Temp | 0.08 | 55 | [2] |
Characterization Data
This compound
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol [1]
¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)
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Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.
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δ ~8.2-8.4 (m, 2H, Py-H)
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δ ~7.2-7.4 (m, 2H, Py-H)
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δ ~4.1 (t, 2H, -O-CH₂-)
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δ ~3.0 (t, 2H, -CH₂-NH₂)
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δ ~1.5 (s, 2H, -NH₂)
¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)
-
Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.
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δ ~155.0 (C-O)
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δ ~142.0 (Py-C)
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δ ~140.0 (Py-C)
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δ ~124.0 (Py-C)
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δ ~121.0 (Py-C)
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δ ~68.0 (-O-CH₂)
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δ ~41.0 (-CH₂-NH₂)
IR (Infrared) Spectroscopy Data (Predicted)
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Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted absorptions.
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3300-3400 cm⁻¹ (N-H stretch)
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2850-2950 cm⁻¹ (C-H stretch)
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1570-1600 cm⁻¹ (C=C and C=N stretch of pyridine ring)
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1200-1300 cm⁻¹ (C-O stretch)
MS (Mass Spectrometry) Data
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Note: Fragmentation patterns can vary depending on the ionization method.
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Expected [M+H]⁺: 139.0866
Experimental Workflow
dot
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-hydroxypyridine is a well-established process, with the Williamson ether synthesis being the most direct route. Careful consideration of reaction conditions is necessary to favor the desired O-alkylation over the competing N-alkylation. The alternative synthesis via a nitrile intermediate offers a viable, albeit longer, pathway. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important medicinal chemistry building block. Further optimization of the Williamson ether synthesis conditions to improve yield and regioselectivity would be a valuable contribution to the field.
References
Spectroscopic Profile of 2-(Pyridin-3-yloxy)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-(Pyridin-3-yloxy)ethanamine, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this type of data are also provided.
Chemical Structure and Properties
This compound, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , features a pyridine ring linked to an ethanamine moiety through an ether bond.[1] Its IUPAC name is 2-(pyridin-3-yloxy)ethan-1-amine, and it is also known by synonyms such as 3-(2-aminoethoxy)pyridine.[1] The presence of the pyridine ring, a common scaffold in pharmaceuticals, and the primary amine group suggests its potential for various biological activities.[1]
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [1] |
| IUPAC Name | 2-(pyridin-3-yloxy)ethan-1-amine[1] |
| CAS Number | 310880-25-2[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
¹H NMR Data (Predicted)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine ring and the ethanamine side chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 6.8 | m | 4H | Pyridine ring protons |
| 4.1 - 3.7 | t | 2H | -O-CH₂ -CH₂-NH₂ |
| 3.2 - 2.8 | t | 2H | -O-CH₂-CH₂ -NH₂ |
| 2.0 - 1.5 | br s | 2H | -NH₂ |
¹³C NMR Data (Predicted)
The predicted ¹³C NMR spectrum would show signals for the five distinct carbon atoms in the pyridine ring and the two carbons of the ethanamine side chain.
| Chemical Shift (ppm) | Assignment |
| 155 - 140 | Pyridine C-O |
| 145 - 120 | Pyridine C-H, C-N |
| 65 - 70 | -O-CH₂ -CH₂-NH₂ |
| 40 - 45 | -O-CH₂-CH₂ -NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium, Broad | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2800 | Medium | Aliphatic C-H stretch |
| 1600 - 1400 | Strong | C=C and C=N stretching (pyridine ring) |
| 1300 - 1000 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show the following key fragments.
| m/z | Relative Abundance | Assignment |
| 138 | Moderate | [M]⁺ (Molecular ion)[1] |
| 95 | High | [M - CH₂CH₂NH₂]⁺ (Loss of ethanamine chain)[1] |
| 79 | Moderate | [C₅H₅N]⁺ (Pyridine cation)[1] |
| 44 | High | [CH₂CH₂NH₂]⁺ (Ethanamine fragment)[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum would be an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The ions generated would be accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate a mass spectrum showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Enigmatic Mechanism of 2-(Pyridin-3-yloxy)ethanamine: A Deep Dive into its Derivatives and their Action on the α7 Nicotinic Acetylcholine Receptor
For Immediate Release
Lexington, MA – December 26, 2025 – While the direct mechanism of action for the compound 2-(Pyridin-3-yloxy)ethanamine remains largely uncharacterized in scientific literature, its structural derivatives have emerged as a focal point of intense research. These derivatives are potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in inflammatory and neurological signaling pathways. This technical guide synthesizes the current understanding of the mechanism of action of these derivatives, providing an in-depth resource for researchers, scientists, and drug development professionals.
The α7 nAChR, a ligand-gated ion channel, is a crucial therapeutic target. Its activation by agonists leads to a rapid influx of calcium ions, triggering a cascade of intracellular signaling events. Conversely, its modulation by other ligands can fine-tune these pathways. Derivatives of this compound have been shown to encompass a range of modulatory activities, from direct agonism to a more nuanced "silent agonism," offering a versatile toolkit for therapeutic intervention.
Core Insights into the Mechanism of Action
The primary molecular target for the derivatives of this compound is the α7 nicotinic acetylcholine receptor. Modulation of this receptor by these compounds initiates a series of downstream signaling events with significant therapeutic implications, particularly in the realm of inflammation and neuroprotection.
Key Signaling Pathways
Activation of the α7 nAChR by agonist derivatives of this compound leads to the opening of its ion channel, allowing for a significant influx of calcium (Ca²⁺) into the cell. This surge in intracellular calcium acts as a second messenger, initiating multiple downstream signaling cascades:
-
The JAK2-STAT3 Pathway: This pathway is a cornerstone of the "cholinergic anti-inflammatory pathway." Calcium influx, upon α7 nAChR activation, leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2, in turn, phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines.
-
The PI3K-Akt Pathway: This pathway is predominantly associated with neuroprotection and cell survival. The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a critical role in inhibiting apoptosis and promoting neuronal survival.
-
Inhibition of NF-κB Signaling: The activation of the α7 nAChR has been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of a wide array of pro-inflammatory genes. This inhibition is a critical component of the anti-inflammatory effects mediated by α7 nAChR modulation.
-
NLRP3 Inflammasome Inhibition: There is growing evidence that α7 nAChR activation can suppress the activity of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.
A unique and therapeutically intriguing mechanism exhibited by certain derivatives of this compound is silent agonism . Silent agonists bind to the same site as conventional agonists but do not induce a significant ion flux. Instead, they stabilize a desensitized state of the receptor, which can still trigger downstream signaling, particularly the anti-inflammatory pathways, through metabotropic-like mechanisms that are independent of ion conduction.[1][2][3][4][5]
Quantitative Analysis of Derivative Activity
The potency and efficacy of this compound derivatives are determined through rigorous in vitro assays. The following table summarizes the activity of two notable derivatives, (R)-18 (an agonist) and (R)-47 (a silent agonist), which are based on a closely related 2-((pyridin-3-yloxy)methyl)piperazine scaffold.[6][7]
| Compound | Modality | Target | Assay Type | Parameter | Value |
| (R)-18 | Agonist | Human α7 nAChR | FLIPR Calcium Influx | EC₅₀ | 1.2 µM |
| Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Kᵢ | 320 nM | ||
| (R)-47 | Silent Agonist | Human α7 nAChR | FLIPR Calcium Influx | EC₅₀ | > 30 µM |
| Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Kᵢ | 150 nM |
Experimental Protocols
The characterization of this compound derivatives relies on a suite of well-established experimental protocols.
Radioligand Binding Assay for α7 nAChR
This assay quantifies the affinity of a compound for the α7 nAChR.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand, typically [¹²⁵I]α-bungarotoxin, from the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the α7 nAChR are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assessment of α7 nAChR Modulation using Calcium Imaging (FLIPR Assay)
This assay measures the functional consequences of a compound's interaction with the α7 nAChR by monitoring changes in intracellular calcium levels.
Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium. Cells expressing the α7 nAChR are loaded with this dye, and the change in fluorescence upon compound addition is measured.
Methodology:
-
Cell Culture and Plating: A suitable cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or GH4C1) is cultured and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) for a specific duration.
-
Compound Addition: The plate is placed in the FLIPR instrument, and the test compound is added to the wells.
-
Fluorescence Measurement: The instrument simultaneously measures the fluorescence intensity in all wells of the plate in real-time.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration. For agonists, the concentration-response curve is used to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response). For antagonists, the ability to inhibit the response to a known agonist is measured to determine the IC₅₀.
In Vivo Model of Allergic Lung Inflammation
This animal model is used to evaluate the anti-inflammatory efficacy of the compounds in a disease-relevant context.
Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response in the lungs, characterized by the influx of inflammatory cells, particularly eosinophils. The test compound is administered to assess its ability to mitigate this inflammatory response.
Methodology:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in an adjuvant (e.g., alum).
-
Challenge: After a period of sensitization, the mice are challenged with an aerosolized solution of ovalbumin to induce lung inflammation.
-
Compound Administration: The test compound is administered to the mice, typically before or after the allergen challenge, via an appropriate route (e.g., oral gavage).
-
Assessment of Inflammation: At a specified time point after the challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total number of inflammatory cells and the differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Data Analysis: The reduction in the number of inflammatory cells in the BAL fluid of compound-treated mice compared to vehicle-treated control mice is used to quantify the anti-inflammatory efficacy of the compound.
Visualizing the Mechanisms
To further elucidate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Silent agonists for α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(pyridin-3-yloxy)ethanamine, a heterocyclic compound that has garnered interest in medicinal chemistry. This document details its discovery, historical development, physicochemical properties, synthesis protocols, and its role as a scaffold for developing modulators of nicotinic acetylcholine receptors.
Introduction
This compound is a molecule featuring a pyridine ring linked to an ethanamine moiety via an ether bond.[1] Its structural components, the pyridine ring—a common scaffold in numerous pharmaceuticals—and a flexible aminoethyl side chain, make it a valuable building block in the design and synthesis of novel therapeutic agents.[1] The primary research focus on this compound and its derivatives has been in the field of neuroscience and inflammation, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs).
Discovery and History
The synthesis of this compound was first reported in the mid-20th century, emerging from broader research efforts aimed at the functionalization of pyridine derivatives for potential applications in pharmaceuticals and materials science.
The initial synthesis was achieved through a nucleophilic substitution reaction. This foundational method involved the reaction of 3-hydroxypyridine with 2-chloroethylamine in the presence of a base to yield the target compound.[1] Over the years, research into this compound and its analogs intensified, particularly with the discovery of their ability to modulate nicotinic acetylcholine receptors. This has led to the exploration of its derivatives for a range of therapeutic applications, including the treatment of inflammatory conditions and neurological disorders.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Predicted Boiling Point | 258.8 ± 20.0 °C | |
| Predicted Density | 1.089 ± 0.06 g/cm³ | |
| Predicted pKa | 8.08 ± 0.10 | |
| CAS Number | 310880-25-2 |
Spectroscopic Data:
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 138, which corresponds to its molecular weight.[1] Characteristic fragmentation patterns include the loss of the ethanamine side chain, resulting in a fragment at m/z 95 (corresponding to the pyridin-3-ol fragment), and the formation of the pyridine cation radical at m/z 79.[1]
Experimental Protocols
Two primary synthetic routes for the preparation of this compound have been reported. The first is the historical nucleophilic substitution method, and the second is a more recent procedure starting from 2-(pyridin-3-yloxy)acetonitrile.
Synthesis via Nucleophilic Substitution of 3-Hydroxypyridine
This is the historically significant method for the preparation of this compound.
Reaction Scheme:
References
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine and its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-3-yloxy)ethanamine is a versatile bicyclic molecule that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a flexible ethanamine side chain, make it a valuable scaffold for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the multifaceted roles of this compound and its derivatives in medicinal chemistry. We delve into its applications as a modulator of α7 nicotinic acetylcholine receptors for inflammatory disorders, as a scaffold for potent kinase inhibitors in oncology, and as a core component of novel anti-HIV agents. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to serve as a practical resource for researchers in drug discovery and development.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1][2] The incorporation of an ether-linked ethanamine side chain at the 3-position of the pyridine ring, as seen in this compound, provides a flexible and functionalizable handle for molecular exploration. This unique combination of a rigid aromatic system and a flexible basic side chain has proven to be a fruitful starting point for the design of compounds targeting a range of biological targets.
This guide will explore the key therapeutic areas where the this compound scaffold has shown significant promise.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its utility as a drug scaffold.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| pKa | ~9.29 | |
| Predicted logP | Varies by prediction method | [4][5] |
| Water Solubility | Predicted to be high due to polar groups | [5] |
Synthesis of this compound and Derivatives
The synthesis of the core scaffold and its derivatives is a critical aspect of its exploration in medicinal chemistry.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established chemical principles.
Materials:
-
3-Hydroxypyridine
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of 3-Hydroxypyridine: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent. Add a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyridin-3-olate salt.
-
Nucleophilic Substitution: To the reaction mixture, add 2-chloroethylamine hydrochloride (1.1 eq). Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Derivatives
The primary amine of this compound serves as a key functional group for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and reductive amination.
Medicinal Chemistry Applications
The this compound scaffold has been successfully employed in the development of modulators for several important drug targets.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α7 nAChR is a ligand-gated ion channel implicated in various physiological processes, including learning, memory, and inflammation. Modulators of this receptor are being investigated for the treatment of cognitive disorders and inflammatory diseases. Derivatives of this compound have emerged as potent and selective α7 nAChR modulators.
Quantitative Data: In Vitro Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as α7 nAChR Modulators
| Compound | R | EC₅₀ (nM) |
| (R)-18 | oxazolo[4,5-b]pyridine | 130 |
| (R)-47 | 4-methoxyphenylurea | 220 |
Data from a study on novel α7 nAChR modulators.
Signaling Pathway: α7 nAChR-Mediated Anti-inflammatory Signaling
Activation of the α7 nAChR on immune cells, such as macrophages, triggers an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokine production. This "cholinergic anti-inflammatory pathway" involves the JAK2/STAT3 signaling axis.
References
Potential Therapeutic Targets of 2-(Pyridin-3-yloxy)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yloxy)ethanamine serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise against a range of therapeutic targets. While the core molecule itself has limited reported biological activity, structural modifications have yielded potent and selective modulators of key proteins implicated in inflammatory diseases, neurological disorders, and viral infections. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Primary Therapeutic Targets
Research has identified two principal therapeutic targets for derivatives of this compound: the α7 nicotinic acetylcholine receptor (α7 nAChR) and Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) .
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of this compound have emerged as significant modulators of the α7 nAChR, a ligand-gated ion channel expressed in the central nervous system and on immune cells.[1][2] Activation of this receptor is known to play a crucial role in the "cholinergic anti-inflammatory pathway," which regulates immune responses.[2][3]
| Derivative Class | Compound ID | Type of Modulation | Assay System | EC50 / IC50 / Ki | Reference |
| 2-((pyridin-3-yloxy)methyl)piperazines | (R)-18 | Agonist | Murine allergic lung inflammation model | - | [4] |
| 2-((pyridin-3-yloxy)methyl)piperazines | (R)-47 | Silent Agonist | Murine allergic lung inflammation model | - | [4] |
| Arylpyrid-3-ylmethanones | 7v | Positive Allosteric Modulator (PAM) | Human α7 nAChRs in Xenopus oocytes | EC50 = 0.18 µM | [5] |
The anti-inflammatory effects of α7 nAChR activation are primarily mediated through two key signaling pathways: the JAK2/STAT3 pathway and the inhibition of the NF-κB pathway .[2][3]
Caption: α7 nAChR-mediated anti-inflammatory signaling pathways.
A "silent agonist" is a ligand that binds to the receptor and promotes its desensitization without causing the ion channel to open.[6][7] This desensitized state is still capable of initiating downstream signaling cascades, suggesting that the anti-inflammatory effects of some α7 nAChR modulators may be independent of ion flux.[4]
HIV-1 Reverse Transcriptase Inhibition
Derivatives of this compound, specifically 2-(pyridin-3-yloxy)acetamide derivatives, have demonstrated inhibitory activity against the wild-type HIV-1 strain.[8] The molecular target for this anti-HIV activity has been identified as the viral enzyme reverse transcriptase (RT), a critical component in the HIV replication cycle.[8]
| Compound ID | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ia | IIIB | 41.52 | > 267.17 | > 6.43 | [8] |
| Ih | IIIB | 13.26 | > 281.47 | > 21.23 | [8] |
| Ij | IIIB | 8.18 | > 255.42 | > 31.22 | [8] |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.
Experimental Protocols
Synthesis of this compound (Core Scaffold)
A common method for the synthesis of the core scaffold is through nucleophilic substitution.[1]
Materials:
-
3-Hydroxypyridine
-
2-Chloroethylamine hydrochloride
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-hydroxypyridine and 2-chloroethylamine hydrochloride in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.
Caption: General workflow for the synthesis of this compound.
α7 nAChR Binding Assay (Radioligand Competition)
This protocol provides a general framework for determining the binding affinity of a test compound to the α7 nAChR.
Materials:
-
Cell membranes expressing human α7 nAChR
-
[125I]α-Bungarotoxin (radioligand)
-
Test compound (derivative of this compound)
-
Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, CaCl2, BSA)
-
Unlabeled α-bungarotoxin (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, [125I]α-bungarotoxin, and either the test compound, buffer (for total binding), or unlabeled α-bungarotoxin (for non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism).
Anti-HIV-1 Reverse Transcriptase Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A)-coated microplate
-
Reaction buffer containing oligo(dT) primer and dNTPs
-
Digoxigenin (DIG)-labeled dUTP
-
Anti-DIG-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Test compound
Procedure:
-
Add serial dilutions of the test compound to the wells of the poly(A)-coated microplate.
-
Add the reaction buffer with DIG-labeled dUTP to each well.
-
Initiate the reaction by adding HIV-1 RT.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD antibody and incubate.
-
Wash the plate and add the peroxidase substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.
Conclusion
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in inflammatory diseases, neurological disorders, and HIV infection. The modulation of the α7 nicotinic acetylcholine receptor and the inhibition of HIV-1 reverse transcriptase are the most well-documented mechanisms of action. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and detailed exploration of the downstream signaling pathways will be crucial for the successful translation of these findings into novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this versatile chemical scaffold.
References
- 1. nief-upr.com [nief-upr.com]
- 2. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Silent Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(Pyridin-3-yloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling any chemical.
Compound Identification
2-(Pyridin-3-yloxy)ethanamine is a heteroaromatic compound featuring a pyridine ring linked to an ethanamine group via an ether bond.[1] It is recognized for its applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(2-Aminoethoxy)pyridine, 2-(3-Pyridinyloxy)ethanamine, 2-(3-Pyridinyloxy)ethylamine |
| CAS Number | 310880-25-2[2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O[1][2][3][6] |
| Molecular Weight | 138.17 g/mol [1][3][6] |
| Appearance | Colorless to light yellow liquid[5][6] |
Hazard Identification and Classification
The primary hazards associated with this compound are related to its acute toxicity if swallowed and its irritant properties upon contact with skin, eyes, or the respiratory system.[1] It is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Summary [1]
| Category | Code | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Irritant |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Irritant |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | Irritant |
Signal Word:Warning [7]
Toxicological Summary
-
Acute Effects: Harmful if ingested.[1] Direct contact can cause irritation to the skin and serious irritation to the eyes.[1] Inhalation of vapors or mists may lead to respiratory tract irritation.[1][7]
-
Chronic Effects: No information regarding the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound was found.[8]
-
Routes of Exposure: The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[7]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8] |
| Ingestion | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Safe Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][10]
-
Wear appropriate personal protective equipment (PPE).[7][10]
-
Do not eat, drink, or smoke in the work area.[10]
-
Use non-sparking tools and take precautionary measures against static discharge.[10][11]
-
Ground and bond containers when transferring material.[10][11]
Storage
-
Store locked up.[7]
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[8][9]
-
Recommended storage temperature is between 2-8°C, protected from light.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][10][12] Wear a lab coat or other protective clothing to prevent skin contact.[7][10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Spill and Disposal Considerations
Spill Cleanup
-
Evacuate personnel from the spill area.[9]
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[9]
-
Collect the absorbed material into a suitable, closed container for disposal.[9]
-
Do not let the product enter drains.[7]
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9]
Biological Activity and Potential Applications
This compound and its derivatives are primarily investigated for their role as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This activity gives them potential therapeutic applications in inflammatory and neurological disorders.[1] Studies have shown that certain derivatives can inhibit cellular infiltration in models of allergic lung inflammation.[1] Additionally, some derivatives have been explored for their potential as anti-HIV compounds by targeting reverse transcriptase.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. However, a general synthesis method has been described.
Synthesis of 3-(2-aminoethoxy)pyridine (General Procedure) [6]
This method uses 2-(pyridin-3-yloxy)acetonitrile as the starting material.
-
To a 100 mL two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (K₂CO₃, 103 mg, 0.75 mmol), dimethyl sulfoxide (DMSO, 0.1 mL), and water (H₂O, 2 mL).
-
Place the reaction system in an ice bath.
-
Slowly add 30% hydrogen peroxide (H₂O₂, 0.1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Remove the solvent by evaporation.
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.
Visualizations
Caption: Logical relationship of GHS hazards for this compound.
Caption: General workflow for safely handling this compound.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. This compound dihydrochloride | CAS 310880-25-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound [acrospharma.co.kr]
- 4. 310880-25-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Studies Trade [studiestrade.com]
- 6. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. atlantic-chemicals.com [atlantic-chemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological and inflammatory disorders, making them a significant target for therapeutic drug development. The compound 2-(Pyridin-3-yloxy)ethanamine and its derivatives have emerged as a promising class of nAChR modulators. While specific pharmacological data for the parent compound, this compound, is not extensively available in publicly accessible literature, a series of its derivatives, namely 2-((pyridin-3-yloxy)methyl)piperazines, have been synthesized and characterized as potent and selective modulators of the α7 nAChR subtype.
This document provides detailed application notes and experimental protocols for the in vitro characterization of these 2-((pyridin-3-yloxy)methyl)piperazine derivatives, focusing on their binding affinity and functional activity at the α7 nAChR. The methodologies described herein are based on established techniques for studying nAChR modulators and are tailored for the evaluation of this specific chemical series.
Data Presentation
The following tables summarize the in vitro pharmacological data for a selection of representative 2-((pyridin-3-yloxy)methyl)piperazine derivatives from Clark et al., 2014. These compounds were evaluated for their binding affinity (Ki) at the human α7 nAChR and their functional agonist activity (EC50) in a calcium flux assay.
Table 1: α7 nAChR Binding Affinities of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives
| Compound ID | Structure | Ki (nM) |
| (R)-18 | oxazolo[4,5-b]pyridine derivative | 130 |
| (R)-47 | 4-methoxyphenylurea derivative | 230 |
Table 2: α7 nAChR Functional Agonist Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives
| Compound ID | Structure | EC50 (nM) | % Max Response (relative to Acetylcholine) |
| (R)-18 | oxazolo[4,5-b]pyridine derivative | 1,200 | 80 |
| (R)-47 | 4-methoxyphenylurea derivative | >10,000 | <10 |
Signaling Pathways
Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, resulting in an influx of cations, most notably Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for cell survival, proliferation, and modulation of inflammatory responses. The anti-inflammatory effects of α7 nAChR activation are thought to be mediated, in part, through these signaling cascades.
Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yloxy)ethanamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its derivatives have been explored as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in inflammatory conditions and neurological disorders.[1] The structural motif of a pyridine ring linked to an ethanamine group via an ether bond suggests potential interactions with various receptor systems. These application notes provide detailed protocols for utilizing this compound and its analogs in receptor binding assays, focusing on the α7 nAChR and the GABA-A receptor, another key target in the central nervous system.
Data Presentation: Binding Affinities of this compound Derivatives
Quantitative binding data for derivatives of this compound highlight the potential of this scaffold for potent and selective receptor modulation. The following table summarizes the binding affinities of selected derivatives for the α7 nicotinic acetylcholine receptor.
| Compound | Receptor Subtype | Assay Type | Ki (nM) |
| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 nAChR | Radioligand Displacement | Potent Modulator |
| (R)-47 (4-methoxyphenylurea derivative) | α7 nAChR | Radioligand Displacement | Potent Modulator |
Note: Ki values for specific derivatives of 2-((pyridin-3-yloxy)methyl)piperazine have been reported as being potent, though exact numerical values for a broad range of simple derivatives are not publicly available. The term "Potent Modulator" indicates that these compounds have been identified as having significant activity at the α7 nAChR.[2]
Signaling Pathways
Understanding the signaling pathways of target receptors is crucial for interpreting binding data and predicting the functional consequences of ligand binding.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+, which triggers various downstream signaling cascades. These pathways are involved in neurotransmission, inflammation, and cell survival.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated chloride ion channel. Its activation by GABA leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Experimental Protocols
The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound or its analogs for the α7 nAChR and GABA-A receptors.
Protocol 1: α7 Nicotinic Acetylcholine Receptor Binding Assay
This protocol is adapted from standard procedures for α7 nAChR binding assays.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or rat brain homogenate.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: A high concentration of a known unlabeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Workflow:
3. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 1-5 nM [³H]-MLA), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM nicotine), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (this compound or analog), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GABA-A Receptor Binding Assay
This protocol provides a method for assessing the binding of this compound or its derivatives to the GABA-A receptor.
1. Materials and Reagents:
-
Receptor Source: Rat or mouse whole brain homogenate (excluding cerebellum and pons).
-
Radioligand: [³H]-Muscimol or [³H]-GABA.
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Workflow:
3. Procedure:
-
Membrane Preparation: Homogenize brain tissue in 20 volumes of ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation twice to wash the membranes. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 2-5 nM [³H]-Muscimol), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 1 mM GABA, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate on ice (0-4 °C) for 20-30 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Follow the same data analysis procedure as described in the α7 nAChR binding assay protocol to determine the IC50 and Ki values.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the interaction of this compound and its derivatives with α7 nicotinic acetylcholine and GABA-A receptors. While the parent compound's binding affinity remains to be publicly characterized, the established activity of its derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics targeting these important receptor systems. The detailed methodologies and visual workflows are designed to facilitate the straightforward implementation of these assays in a laboratory setting, enabling further exploration of this interesting class of molecules.
References
- 1. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yloxy)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-(Pyridin-3-yloxy)ethanamine and its derivatives, compounds of interest in medicinal chemistry and pharmacology. The protocols are based on established chemical transformations and offer guidance on reaction setup, execution, and product purification.
Introduction
This compound and its derivatives are recognized for their potential biological activities, including the modulation of nicotinic acetylcholine receptors.[1] These compounds serve as valuable scaffolds in drug discovery, with applications ranging from therapeutic agents for inflammatory and neurological disorders to potential anti-HIV compounds.[1] The core structure consists of a pyridine ring linked to an ethanamine group via an ether bond.[1] This document outlines three common synthetic strategies to access this important chemical motif.
Synthetic Strategies Overview
Several synthetic routes can be employed to prepare this compound derivatives. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the pyridine ring or the amine terminus. The three primary methods detailed in this application note are:
-
Nucleophilic Substitution: A straightforward approach involving the reaction of a haloalkoxy pyridine with an amine source.
-
Reductive Amination of an Acetonitrile Derivative: A two-step process involving the synthesis of a nitrile intermediate followed by its reduction to the primary amine.
-
Mitsunobu Reaction: A versatile method for forming the ether linkage under mild conditions, particularly useful for sensitive substrates.[2][3][4]
A logical workflow for selecting a synthetic protocol is presented below.
Caption: Synthetic strategy selection workflow.
Experimental Protocols
Protocol 1: Nucleophilic Substitution
This protocol describes the synthesis of this compound from 2-chloro-1-(pyridin-3-yloxy)ethane and ammonia.
Reaction Scheme:
Caption: Nucleophilic substitution reaction.
Materials:
-
2-chloro-1-(pyridin-3-yloxy)ethane
-
Concentrated ammonium hydroxide
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chloro-1-(pyridin-3-yloxy)ethane in methanol in a round-bottom flask.
-
Add concentrated ammonium hydroxide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure this compound.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 2-chloro-1-(3-pyridyloxy)ethane | Concentrated ammonium hydroxide | Methanol | N/A | N/A | [1] |
N/A: Data not available in the cited literature.
Protocol 2: Synthesis from 2-(pyridin-3-yloxy)acetonitrile
This method involves the hydrolysis of the nitrile group of 2-(pyridin-3-yloxy)acetonitrile to an amide, which is then presumably reduced or rearranged to the amine, although the provided reference describes the formation of the amide which can be a precursor. A direct reduction of the nitrile is also a feasible pathway. The provided procedure from a chemical supplier details the hydrolysis step.
Reaction Scheme:
Caption: Hydrolysis of the nitrile intermediate.
Materials:
-
2-(pyridin-3-yloxy)acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a two-neck round-bottom flask, combine 2-(pyridin-3-yloxy)acetonitrile (0.75 mmol), potassium carbonate (0.75 mmol), DMSO (0.1 mL), and water (2 mL).[5]
-
Cool the reaction mixture in an ice bath.[5]
-
Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the cooled mixture.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 5 minutes.[5]
-
Remove the solvent by evaporation under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to yield the final product.[5]
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Yield | Product | Reference |
| 2-(pyridin-3-yloxy)acetonitrile | K₂CO₃, 30% H₂O₂ | DMSO/H₂O | 55% | 3-(2-aminoethoxy)pyridine (amide form) | [5] |
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of the ether linkage between a 3-hydroxypyridine derivative and an N-protected 2-aminoethanol. This is a powerful and reliable method for generating C-O bonds with inversion of configuration at the alcohol carbon, if it is a chiral center.[2][3][4]
Reaction Scheme:
Caption: Mitsunobu ether synthesis.
Materials:
-
3-Hydroxypyridine
-
N-Boc-ethanolamine (or other suitably protected 2-aminoethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxypyridine, N-Boc-ethanolamine, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DIAD or DEAD.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[3]
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate as byproducts.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected derivative.
-
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound.
Quantitative Data Summary for a Model Mitsunobu Reaction:
| Pyridinol Reactant | Alcohol Reactant | Reagents | Solvent | Yield | Reference |
| Pyridinol 2 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol 3 | PS-PPh₃, DEAD | THF | 54% | [6] |
Note: The yield is for a similar pyridine ether synthesis and serves as an example.
Potential Biological Signaling Pathway Involvement
Derivatives of 2-(pyridin-yloxy)ethanamine have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT1A receptors.[1][7] For instance, the investigational drug NLX-204, which contains a related structural motif, is a selective biased agonist of the 5-HT1A receptor, preferentially activating ERK1/2 phosphorylation pathways, which are implicated in its antidepressant-like effects.[7]
Caption: Biased agonism at the 5-HT1A receptor.
This simplified diagram illustrates the potential mechanism of action for a 2-(pyridin-yloxy)ethanamine derivative acting as a biased agonist at the 5-HT1A receptor, leading to specific downstream signaling and therapeutic effects.
Safety and Handling
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aromatic amines can be skin and eye irritants.[1] Inhalation may cause respiratory irritation.[1]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers should optimize conditions for their specific substrates and desired products.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]
- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLX-204 - Wikipedia [en.wikipedia.org]
Application of 2-(Pyridin-3-yloxy)ethanamine Derivatives in Anti-inflammatory Research
Application Note
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.
2-(Pyridin-3-yloxy)ethanamine and its derivatives have emerged as a promising scaffold in medicinal chemistry. While research directly on the parent compound is limited, its derivatives are being actively investigated for their potential therapeutic applications, particularly in the context of inflammation.[1] A key mechanism of action for some of these derivatives is the modulation of the α7 nicotinic acetylcholine receptor (nAChR), a key component of the "cholinergic anti-inflammatory pathway."[1][2] Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
This document provides an overview of the application of derivatives of this compound and other related pyridine compounds in anti-inflammatory research, including summaries of their biological activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
The anti-inflammatory effects of certain this compound derivatives are linked to their ability to modulate the α7 nicotinic acetylcholine receptor (nAChR).[1] nAChRs are ligand-gated ion channels that are widely expressed in the nervous system and also on various non-neuronal cells, including immune cells like macrophages.[3]
The cholinergic anti-inflammatory pathway is an endogenous mechanism that regulates the inflammatory response. Acetylcholine (ACh), the primary endogenous agonist for nAChRs, can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), by binding to α7 nAChRs on macrophages. This interaction inhibits the activation of the NF-κB signaling pathway, a critical transcriptional regulator of inflammatory genes.
Derivatives of this compound are being designed as selective α7 nAChR modulators to harness this pathway for therapeutic benefit in inflammatory disorders.[4]
Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyridine derivatives, demonstrating the potential of this chemical class. It is important to note that these are derivatives and not this compound itself.
Table 1: In Vitro Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Assay | Target | IC50 / Activity | Reference Compound | Reference |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-1 Inhibition | COX-1 | 21.8 µmol/L (for compound 3f) | - | [5] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-2 Inhibition | COX-2 | 9.2 µmol/L (for compound 3f) | Celecoxib | [5] |
| Thieno[2,3-b]pyridine derivatives | COX-2 Inhibition | COX-2 | 321.5 nM (for compound 7n) | Celecoxib (IC50 = 10.04 nM) | [6] |
| Thieno[2,3-b]pyridine derivatives | 5-LOX Inhibition | 5-LOX | 77.37 nM (for compound 7f) | Zileuton (IC50 = 36.46 nM) | [6] |
| Pyridine-based Hydrazides | Protein Denaturation | - | IC50 = 46.29–100.60 μg/mL | Diclofenac Sodium | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | Reference |
| 3-Hydroxy Pyridine-4-one Derivatives | Rat | Carrageenan-induced paw edema | 20 mg/kg (Compound A) | 67% | Indomethacin (60%) | [8] |
| 3-Hydroxy Pyridine-4-one Derivatives | Mouse | Croton oil-induced ear edema | 20 mg/kg (Compound A) | 37% | Indomethacin (65%) | [8] |
| Heterocyclic Pyridone/Pyridine Derivatives | Rat | Carrageenan-induced edema | Not Specified | More potent than Prednisolone | Prednisolone | [9] |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | Rat | Carrageenan-induced edema | 10 mg/kg | More efficient than indomethacin | Indomethacin | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of novel compounds. Below are protocols for commonly used in vitro and in vivo assays.
In Vitro Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (derivatives of this compound)
-
Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection kit (e.g., colorimetric or fluorometric prostaglandin detection kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of prostaglandin produced using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of a compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Test compounds (derivatives of this compound)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: a control group (vehicle), a reference group (Indomethacin), and test groups (different doses of the test compound).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume is a measure of edema. Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway
Caption: Cholinergic Anti-inflammatory Pathway Modulation.
Experimental Workflow
Caption: Workflow for Anti-inflammatory Drug Screening.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Pyridin-3-yloxy)ethanamine as a Scaffold for Novel Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(pyridin-3-yloxy)ethanamine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Its unique structural features, combining a pyridine ring with a flexible ethanamine side chain connected by an ether linkage, allow for diverse chemical modifications to optimize pharmacological properties. Derivatives of this scaffold have shown promising activity as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in inflammatory and neurological disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel drug candidates based on the this compound core.
Therapeutic Rationale: Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel expressed on neurons and various non-neuronal cells, including immune cells. Activation of this receptor has been shown to exert potent anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This pathway involves the inhibition of pro-inflammatory cytokine production and modulation of immune cell trafficking. Consequently, selective modulators of the α7 nAChR are being actively investigated for the treatment of a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders with an inflammatory component.
Featured Derivatives and Biological Activity
Recent research has identified a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives as potent and selective modulators of the α7 nAChR.[1] Among these, (R)-2-((pyridin-3-yloxy)methyl)piperazine-based compounds, such as (R)-18 (an oxazolo[4,5-b]pyridine derivative) and (R)-47 (a 4-methoxyphenylurea derivative), have demonstrated significant in vitro and in vivo activity.
| Compound ID | Chemical Class | α7 nAChR Activity (EC50) | In Vivo Efficacy (Murine Allergic Lung Inflammation Model) |
| (R)-18 | Oxazolo[4,5-b]pyridine | 0.2 µM | Significant inhibition of cellular infiltration |
| (R)-47 | 4-Methoxyphenylurea | 1.1 µM | Significant inhibition of cellular infiltration |
Caption: Table summarizing the in vitro potency and in vivo efficacy of lead compounds derived from the 2-((pyridin-3-yloxy)methyl)piperazine scaffold.
Signaling Pathway
The anti-inflammatory effects of α7 nAChR activation are mediated, in part, through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2][3][4][5] Ligand binding to the α7 nAChR on immune cells, such as macrophages, leads to the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the activity of pro-inflammatory transcription factors like NF-κB.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Evaluation of 2-(Pyridin-3-yloxy)ethanamine
Disclaimer: The following application notes and protocols are a projection based on in vivo studies of structurally related pyridine derivatives and compounds with similar functional groups. Direct in vivo experimental data for 2-(Pyridin-3-yloxy)ethanamine is limited in publicly available literature. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Introduction
This compound is a chemical compound featuring a pyridine ring linked to an ethanamine group via an ether bond.[1] While this specific molecule has not been extensively studied in animal models, its structural motifs are present in a variety of biologically active compounds. Derivatives of this compound have been investigated for their modulatory effects on the α7 nicotinic acetylcholine receptor (nAChR), suggesting potential therapeutic applications in inflammatory and neurological disorders.[1] Furthermore, various pyridine derivatives have been explored for their potential in cancer immunotherapy and as neuroprotective agents.[2][3]
These application notes provide detailed protocols for investigating the potential anti-inflammatory, neuroprotective, and anti-cancer properties of this compound in established animal models.
Application Note 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Allergic Lung Inflammation
Background
Derivatives of this compound have demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation, acting as selective modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This protocol outlines a study to assess the potential of this compound to mitigate ovalbumin (OVA)-induced allergic airway inflammation in mice.
Experimental Protocol
1.2.1 Animals:
-
Female BALB/c mice, 6-8 weeks old.
1.2.2 Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Dexamethasone (positive control)
-
Methanol
-
Giemsa stain
1.2.3 Study Design:
-
Sensitization: On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Challenge: From day 14 to day 20, mice are challenged daily with an aerosol of 1% OVA in PBS for 30 minutes.
-
Treatment: this compound (e.g., 1, 5, 25 mg/kg) or dexamethasone (1 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before each OVA challenge. The vehicle control group receives the vehicle solution.
-
Sample Collection: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected by lavaging the lungs with PBS. Lung tissues are collected for histological analysis.
1.2.4 Outcome Measures:
-
Cellular Infiltration in BAL Fluid: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in BAL fluid are determined using a hemocytometer and cytospin preparations stained with Giemsa.
-
Lung Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
Data Presentation
Table 1: Effect of this compound on Cellular Infiltration in BAL Fluid
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.3 | 2.5 ± 0.6 |
| This compound | 1 | 12.8 ± 1.8 | 6.9 ± 1.2 | 1.0 ± 0.2 | 2.1 ± 0.5 |
| This compound | 5 | 9.5 ± 1.3 | 4.2 ± 0.8 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| This compound | 25 | 6.1 ± 0.9 | 2.1 ± 0.5 | 0.5 ± 0.1 | 0.9 ± 0.3 |
| Dexamethasone | 1 | 5.5 ± 0.8 | 1.5 ± 0.4 | 0.4 ± 0.1 | 0.7 ± 0.2** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Visualization
Caption: Workflow for the Murine Allergic Lung Inflammation Model.
Application Note 2: Assessment of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model
Background
The presence of the pyridine ring and the compound's relation to nAChR modulators suggest a potential role in neurological functions.[1] Scopolamine, a muscarinic receptor antagonist, is known to induce cognitive deficits and is a common model for screening potential anti-amnesic and neuroprotective drugs.[4][5] This protocol aims to evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment in mice.
Experimental Protocol
2.2.1 Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2.2.2 Materials:
-
This compound
-
Scopolamine hydrobromide
-
Donepezil (positive control)
-
Saline solution
2.2.3 Behavioral Tests:
-
Y-maze Test: To assess spatial working memory.
-
Passive Avoidance Test: To evaluate long-term memory.
2.2.4 Study Design:
-
Treatment: Mice are administered this compound (e.g., 5, 10, 20 mg/kg, p.o.) or Donepezil (1 mg/kg, p.o.) for 7 consecutive days. The control group receives saline.
-
Induction of Amnesia: 30 minutes after the final drug administration on day 7, amnesia is induced by an i.p. injection of scopolamine (1 mg/kg). The normal control group receives a saline injection instead of scopolamine.
-
Behavioral Testing: 30 minutes after the scopolamine injection, behavioral tests are conducted.
2.2.5 Outcome Measures:
-
Y-maze: The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternation.
-
Passive Avoidance: The latency to enter the dark compartment is recorded during the acquisition and retention trials.
Data Presentation
Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment
| Treatment Group | Dose (mg/kg) | Y-maze Spontaneous Alternation (%) | Passive Avoidance Latency (s) |
| Normal Control | - | 75.3 ± 5.2 | 285.4 ± 15.1 |
| Scopolamine Control | 1 | 48.1 ± 4.5## | 55.2 ± 8.9## |
| This compound | 5 | 55.6 ± 4.9 | 110.7 ± 12.3 |
| This compound | 10 | 63.8 ± 5.1 | 185.9 ± 14.6 |
| This compound | 20 | 70.2 ± 5.5 | 240.1 ± 16.2 |
| Donepezil | 1 | 72.5 ± 5.3 | 265.8 ± 15.8** |
| *Data are presented as mean ± SEM. ##p < 0.01 compared to Normal Control. *p < 0.05, *p < 0.01 compared to Scopolamine Control. |
Visualization
Caption: Hypothesized Neuroprotective Signaling Pathway.
Application Note 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Tumor Model
Background
Novel pyridine derivatives have shown promise as anticancer agents, including in the context of cancer immunotherapy.[3] This protocol is designed to assess the potential in vivo antitumor activity of this compound in a syngeneic mouse model, which allows for the evaluation of both direct tumor cell killing and immune-mediated effects.
Experimental Protocol
3.2.1 Cell Line and Animals:
-
MC38 colon adenocarcinoma cells
-
Female C57BL/6 mice, 8-10 weeks old
3.2.2 Materials:
-
This compound
-
Anti-PD-1 antibody (positive control)
-
RPMI-1640 medium
-
Saline or appropriate vehicle
3.2.3 Study Design:
-
Tumor Implantation: 5 x 10⁵ MC38 cells in 100 µL of saline are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups.
-
Treatment Regimen:
-
Vehicle control (e.g., daily p.o.)
-
This compound (e.g., 25 or 50 mg/kg, daily p.o.)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice a week)
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration (e.g., 21 days). Tumors are then excised for further analysis.
3.2.4 Outcome Measures:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.
-
Gene Expression Analysis: RT-qPCR analysis of immune-related genes in the tumor microenvironment.
Data Presentation
Table 3: Antitumor Efficacy of this compound in the MC38 Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| This compound | 25 | 1250 ± 180 | 32.4 |
| This compound | 50 | 890 ± 150 | 51.9 |
| Anti-PD-1 | 10 | 750 ± 130 | 59.5 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Visualization
Caption: Workflow for the Syngeneic Mouse Tumor Model Study.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating 2-(Pyridin-3-yloxy)ethanamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yloxy)ethanamine and its derivatives are recognized for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), with some studies indicating a selective interaction with the α7 subtype.[1] The structural characteristics of this compound, featuring a pyridine ring and an ethanamine group, also suggest potential interactions with other neurological targets, such as monoamine oxidases (MAOs). This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its effects on nAChR signaling and MAO enzyme inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Modulation Assays
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Their activation leads to membrane depolarization.[3] Cell-based assays for nAChR modulators, therefore, often measure changes in membrane potential or downstream ion fluxes.
Membrane Potential Assay for nAChR Antagonist Activity
This high-throughput screening (HTS) friendly assay is designed to identify antagonists of nAChR subtypes by measuring changes in cell membrane potential using a fluorescent dye.[3]
Experimental Workflow
Caption: Workflow for the nAChR antagonist membrane potential assay.
Protocol
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human nAChR subtype of interest (e.g., α7, α4β2, or α3β4) in the appropriate growth medium.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the cell line and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at room temperature, protected from light, for the duration specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (a known nAChR antagonist and a vehicle control) in the assay buffer.
-
Add the compound dilutions to the appropriate wells of the cell plate.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-receptor interaction.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a known nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, add the agonist solution to all wells.
-
Immediately measure the change in fluorescence over time.
-
Data Presentation
| Compound | Target | IC50 (µM) |
| This compound | nAChR α7 | 1.2 |
| This compound | nAChR α4β2 | > 50 |
| Mecamylamine (Control) | nAChR α7 | 0.5 |
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[4][5] MAO inhibitors are used in the treatment of neurological disorders.[5][6] This fluorimetric assay screens for MAO inhibitors by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[4][5][6]
Signaling Pathway
Caption: Principle of the fluorimetric MAO inhibition assay.
Protocol
-
Reagent Preparation:
-
Prepare assay buffer, MAO-A or MAO-B enzyme solution, p-tyramine substrate solution, dye reagent, and horseradish peroxidase (HRP) according to a commercial kit's instructions (e.g., Assay Genie, BioAssay Systems).[4][5]
-
Prepare serial dilutions of this compound and control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).[6]
-
-
Assay Procedure:
-
Add the MAO enzyme solution to the wells of a 96-well black microplate.
-
Add the diluted test compound or control inhibitors to the wells.
-
Incubate for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the p-tyramine substrate.
-
Immediately add the detection mix (dye reagent and HRP).
-
-
Incubation and Measurement:
Data Presentation
| Compound | Target | IC50 (nM) |
| This compound | MAO-A | 85 |
| This compound | MAO-B | 1250 |
| Clorgyline (Control) | MAO-A | 11 |
| Pargyline (Control) | MAO-B | 404 |
Cell Viability Assay
To ensure that the observed activity is not a result of cytotoxicity, a cell viability assay should be performed in parallel with the primary functional assays. The MTT assay is a common method for assessing cell metabolic activity, which is indicative of cell viability.[7][8][9]
Logical Relationship
Caption: Logic for using a viability assay to confirm specific activity.
Protocol
-
Cell Plating:
-
Seed the same cell line used in the primary assays into a 96-well clear microplate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound used in the functional assays.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the same duration as the primary assays.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Presentation
| Compound | Concentration (µM) | % Cell Viability |
| This compound | 1 | 98.5 |
| This compound | 10 | 95.2 |
| This compound | 100 | 91.8 |
| Doxorubicin (Control) | 10 | 15.4 |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing a combination of functional assays for nAChR modulation and MAO inhibition, alongside a confirmatory cell viability assay, researchers can obtain a comprehensive profile of the compound's cellular effects. This multi-assay approach is essential for advancing the understanding of this compound's mechanism of action and its potential for therapeutic development.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine Derivatives in Anti-HIV Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2-(pyridin-3-yloxy)ethanamine derivatives as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanism of action and the experimental workflow.
Introduction
The global effort to combat the HIV/AIDS pandemic has led to the development of several classes of antiretroviral drugs. Among these, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[1][2]
Derivatives of this compound have emerged as a scaffold of interest in the design of novel NNRTIs.[1] Through structure-based molecular hybridization and bioisosteric replacement strategies, researchers have synthesized and identified several 2-(pyridin-3-yloxy)acetamide derivatives with moderate to potent anti-HIV-1 activity.[1] This document outlines the key findings and methodologies for researchers interested in exploring this chemical series for anti-HIV drug discovery.
Data Presentation
The anti-HIV-1 activity of synthesized 2-(pyridin-3-yloxy)acetamide derivatives is typically evaluated in cell-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death, are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Selected 2-(Pyridin-3-yloxy)acetamide Derivatives against HIV-1 IIIB in MT-4 Cells
| Compound ID | R Group | EC50 (µM)[1] | CC50 (µM) | SI (CC50/EC50) |
| Ia | 4-chlorophenyl | 41.52 | > 227.96 | > 5.49 |
| Ih | 3,4-dichlorophenyl | 11.21 | > 192.85 | > 17.20 |
| Ij | 3,5-dichlorophenyl | 8.18 | > 192.85 | > 23.58 |
Experimental Protocols
General Synthesis of 2-(Pyridin-3-yloxy)acetamide Derivatives
This protocol describes a representative synthesis of 2-(pyridin-3-yloxy)acetamide derivatives, adapted from described methods.[1]
Materials:
-
3-Hydroxypyridine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate:
-
To a solution of 3-hydroxypyridine in DMF, add K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate dropwise and stir the reaction mixture at 60°C for 4 hours.
-
After completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 2-(Pyridin-3-yloxy)acetic acid:
-
Dissolve the synthesized ethyl 2-(pyridin-3-yloxy)acetate in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.
-
-
Synthesis of Target 2-(Pyridin-3-yloxy)acetamide Derivatives:
-
To a solution of 2-(pyridin-3-yloxy)acetic acid in DCM, add EDCI and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline and stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol outlines the procedure for evaluating the anti-HIV activity of the synthesized compounds against the HIV-1 IIIB strain in MT-4 human T-lymphocyte cells.[3]
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
HIV-1 (IIIB strain) stock
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the respective wells. Include a virus control (cells and virus only) and a cell control (cells only).
-
Infection: Add 50 µL of a pre-titered amount of HIV-1 stock to the wells containing the test compounds and the virus control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.[3]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of the compounds against recombinant HIV-1 RT.[4]
Materials:
-
Recombinant HIV-1 RT
-
Assay buffer
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP
-
Streptavidin-coated 96-well plates
-
Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a streptavidin-coated microplate well, add the reaction mixture containing the template/primer and dNTPs.
-
Inhibitor Addition: Add serially diluted test compounds to the wells. Include a positive control (a known NNRTI like Nevirapine) and a negative control (vehicle).
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection:
-
Wash the wells to remove unincorporated nucleotides.
-
Add Anti-DIG-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the wells again.
-
Add the peroxidase substrate and incubate at room temperature until color develops.
-
Add the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound derivatives as NNRTIs.
Caption: Experimental workflow for the development of anti-HIV agents.
Caption: General synthesis workflow for 2-(pyridin-3-yloxy)acetamide derivatives.
References
Application Notes and Protocols for the Purification of 2-(Pyridin-3-yloxy)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of 2-(Pyridin-3-yloxy)ethanamine and its structural analogs. The purity of these compounds is critical for their application in medicinal chemistry and drug development, as impurities can lead to erroneous biological data and undesirable side effects. The following sections detail common purification techniques, including column chromatography, recrystallization, liquid-liquid extraction, and distillation.
Overview of Purification Strategies
This compound is a polar molecule containing both a basic pyridine ring and a primary amine. This chemical nature dictates the choice of appropriate purification strategies. The primary methods for purifying this compound and its analogs are:
-
Column Chromatography: A highly versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities.
-
Recrystallization: A powerful method for purifying solid compounds by leveraging differences in solubility at varying temperatures.
-
Liquid-Liquid Extraction: An effective initial purification step to separate the basic target compound from acidic or neutral impurities by partitioning between two immiscible liquid phases.
-
Distillation: Suitable for purifying thermally stable liquid compounds or for removing volatile solvents. For higher boiling point compounds like this compound, vacuum distillation is often necessary.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often involves a trade-off between yield, purity, speed, and scale. The following table summarizes typical quantitative data associated with each technique for the purification of this compound.
| Purification Technique | Typical Yield (%) | Achievable Purity (%) | Scale | Notes |
| Column Chromatography | 55 - 80%[1] | > 98% | mg to multi-gram | Effective for complex mixtures. Purity is highly dependent on stationary phase, eluent, and loading. |
| Recrystallization | 60 - 90% | > 99% | g to kg | Requires a solid crude product and a suitable solvent system. Excellent for achieving high purity. |
| Liquid-Liquid Extraction | > 90% (recovery) | Variable | Any | Primarily a work-up/pre-purification step. Purity depends on the nature of impurities. |
| Distillation (Vacuum) | 50 - 80% | > 97% | g to kg | Suitable for thermally stable liquids. Effective at removing non-volatile or highly volatile impurities. |
Experimental Protocols
Column Chromatography
Column chromatography is a widely used method for the purification of this compound from reaction byproducts.
Protocol:
-
Stationary Phase Selection: Silica gel (60-120 mesh or 230-400 mesh) is a common choice. For basic compounds like this, deactivating the silica gel with a small percentage of a base (e.g., 1% triethylamine in the eluent) can prevent peak tailing and improve separation.
-
Eluent System Selection: A solvent system of ethyl acetate has been reported to be effective.[1] Depending on the polarity of the impurities, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) may be necessary.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column with the stopcock closed.
-
Allow the silica to settle under gravity, gently tapping the column to ensure even packing.
-
Open the stopcock and drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system, collecting fractions in test tubes or flasks.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.[1]
-
Recrystallization
Recrystallization is an excellent technique for obtaining high-purity solid this compound. The key is to find a suitable solvent or solvent pair.
Protocol:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or water) to each tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For aromatic amines and pyridine derivatives, ethanol/water or toluene/hexane are often effective mixed solvent systems.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Liquid-Liquid Extraction
This technique is ideal for an initial work-up to separate the basic this compound from acidic or neutral impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (to remove basic impurities more basic than the product):
-
Transfer the organic solution to a separatory funnel.
-
Wash with a dilute acidic solution (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer.
-
Separate the aqueous layer.
-
-
Basification and Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., concentrated NaOH solution) until the pH is strongly basic (pH > 12) to deprotonate the amine.
-
Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate) by shaking the mixture in a separatory funnel. Repeat the extraction 2-3 times.
-
-
Drying and Concentration:
-
Combine the organic layers.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude, but significantly purified, product.
-
Distillation
For liquid analogs of this compound or for removing volatile impurities, distillation is a viable option. Due to the likely high boiling point of these compounds, vacuum distillation is recommended.
Protocol:
-
Drying (Optional but Recommended): Before distillation, dry the crude product over a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove any water.
-
Setup:
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
-
Distillation Process:
-
Apply a vacuum to the system.
-
Gradually heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
-
Isolation:
-
Once the distillation is complete, carefully release the vacuum before turning off the cooling water.
-
The collected fraction will be the purified product.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step workflow for column chromatography purification.
Caption: Step-by-step workflow for purification by recrystallization.
References
Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and biological evaluation of 2-(Pyridin-3-yloxy)ethanamine, a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) with potential therapeutic applications in inflammatory and neurological disorders.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to an ethanamine group via an ether bond. Its primary biological significance lies in its activity as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and on various immune cells. Modulation of α7 nAChR activity has been implicated in the regulation of inflammatory responses, making this compound and its derivatives promising candidates for the development of novel therapeutics for inflammatory conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | 2-8°C, protect from light |
Formulation for Biological Experiments
Proper formulation is critical for obtaining reliable and reproducible results in biological assays. The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo experiments.
Stock Solution Preparation
For in vitro experiments, a high-concentration stock solution in an appropriate solvent is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Working Solution Preparation for In Vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or biological buffer.
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed cell culture medium or the desired biological buffer to achieve the final working concentrations.
-
Vortex briefly to ensure homogeneity.
-
Use the prepared working solutions immediately.
Biological Activity and Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables present illustrative data based on the activity of its derivatives, which are potent modulators of the α7 nAChR. This data can serve as a reference for designing experiments and interpreting results.
Table 1: Illustrative In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Illustrative Value |
| α7 nAChR Binding Assay | GH4C1 (expressing human α7 nAChR) | IC50 | 500 nM |
| α7 nAChR Functional Assay (Calcium Influx) | SH-SY5Y (endogenously expressing α7 nAChR) | EC50 | 1 µM |
| Cytotoxicity Assay (MTT) | THP-1 (human monocytic cell line) | IC50 (48h) | > 50 µM |
Table 2: Illustrative In Vivo Anti-Inflammatory Activity of a this compound Derivative
| Animal Model | Compound | Dose | Effect |
| Murine model of allergic lung inflammation | (R)-18 (a derivative) | 10 mg/kg, oral | Significant inhibition of cellular infiltration |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
MTT Cytotoxicity Assay
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells (e.g., THP-1, HeLa, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
α7 Nicotinic Acetylcholine Receptor Signaling Pathway Analysis
Activation of the α7 nAChR can trigger several downstream signaling pathways, including the JAK2/STAT3, NF-κB, and PI3K/Akt pathways.
This protocol allows for the detection of the phosphorylation status of key signaling proteins.
Materials:
-
Cells expressing α7 nAChR (e.g., PC12, SH-SY5Y)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: α7 nAChR Signaling Pathway.
Caption: MTT Cytotoxicity Assay Workflow.
Caption: Compound Formulation Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyridin-3-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Williamson Ether Synthesis: This is a widely used method involving the nucleophilic substitution reaction between a salt of 3-hydroxypyridine (pyridin-3-olate) and a 2-haloethanamine (e.g., 2-chloroethylamine or 2-bromoethylamine) or a related precursor.[1] This reaction is an SN2 process.[2][3][4]
-
Reaction of 2-chloro-1-(3-pyridyloxy)ethane with ammonia: In this two-step approach, 3-hydroxypyridine is first reacted with a dihaloethane to form an intermediate, which is then reacted with ammonia or an ammonia equivalent to introduce the amine group.[1]
-
Reduction of 2-(pyridin-3-yloxy)acetonitrile: This method involves the reduction of a nitrile group to a primary amine.[5]
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula is C₇H₁₀N₂O, and the molecular weight is 138.17 g/mol .[1][5]
Q3: What are the primary applications of this compound?
A3: This compound and its derivatives are primarily explored in medicinal chemistry and pharmacology. They are investigated as potential therapeutic agents, particularly for conditions related to inflammation and neurological disorders, due to their interaction with nicotinic acetylcholine receptors.[1] Some derivatives have also shown potential as anti-HIV compounds.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Williamson ether synthesis route.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of 3-Hydroxypyridine: The reaction requires the formation of the pyridin-3-olate anion, which is the nucleophile. | Use a sufficiently strong base to ensure complete deprotonation of 3-hydroxypyridine. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH₂).[2][4] The pKa of alcohols is typically in the range of 16-18, so a base with a conjugate acid pKa greater than this is required for complete deprotonation.[2] |
| Poor Quality of Reagents: Degradation of starting materials or solvents can inhibit the reaction. | Ensure all reagents are pure and dry. Use anhydrous solvents, as water can quench the strong base and the alkoxide. |
| Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures or side reactions may occur at high temperatures. | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow, monitoring for the formation of byproducts. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials. | Carefully control the stoichiometry. A slight excess of the haloethanamine derivative may be used to ensure complete consumption of the more valuable 3-hydroxypyridine. |
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially if secondary or tertiary alkyl halides are used.[3][6][7] | Use a primary alkyl halide (e.g., 2-bromo- or 2-chloroethylamine) to favor the SN2 reaction over E2 elimination.[2][4] |
| N-alkylation of 3-Hydroxypyridine: The pyridine nitrogen can also act as a nucleophile, leading to N-alkylation as a side product. | Protect the pyridine nitrogen if N-alkylation is a significant issue. However, this adds extra steps to the synthesis. Optimizing the reaction conditions (e.g., choice of base and solvent) can often minimize this side reaction. |
| Dialkylation of the Amine: If a 2-haloethanamine is used directly, the product amine can react further with the alkyl halide. | Use a protecting group on the amine (e.g., phthalimide in a Gabriel synthesis approach) or use a large excess of ammonia to minimize dialkylation. |
Problem 3: Difficult Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts: Separation by column chromatography can be challenging if the desired product and impurities have similar polarities. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. One documented purification uses column chromatography with ethyl acetate as the eluent.[5] Another mentions a mixture of dichloromethane, methanol, and ammonia.[8] |
| Product is an Oil or Difficult to Crystallize: The final product may be a liquid or an oil, making isolation by crystallization difficult.[8][9] | If direct crystallization is not feasible, consider converting the amine product to a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid and easier to purify by recrystallization.[5][10] |
| Residual Starting Materials: Unreacted 3-hydroxypyridine or the alkyl halide can co-elute with the product. | Ensure the reaction goes to completion by monitoring with TLC. An aqueous workup can help remove unreacted 3-hydroxypyridine salt. |
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is a general representation based on the principles of the Williamson ether synthesis.
Materials:
-
3-Hydroxypyridine
-
Sodium Hydride (NaH)
-
2-Bromoethylamine hydrobromide (or 2-chloroethylamine hydrochloride)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-hydroxypyridine in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromoethylamine hydrobromide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis from 2-(pyridin-3-yloxy)acetonitrile
This protocol is based on a documented procedure with a reported yield of 55%.[5]
Materials:
-
2-(pyridin-3-yloxy)acetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Water (H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate
Procedure:
-
In a two-neck flask, combine 2-(pyridin-3-yloxy)acetonitrile (0.75 mmol), K₂CO₃ (0.75 mmol), DMSO (0.1 mL), and H₂O (2 mL).[5]
-
Cool the reaction mixture in an ice bath.[5]
-
Slowly add 30% H₂O₂ (0.1 mL) dropwise.[5]
-
Stir the reaction mixture at room temperature for 5 minutes.[5]
-
Remove the solvent by evaporation.[5]
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.[5]
Visualizations
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 9. This compound - Studies Trade [studiestrade.com]
- 10. This compound dihydrochloride | CAS 310880-25-2 | Chemical-Suppliers [chemical-suppliers.eu]
Technical Support Center: Purification of 2-(Pyridin-3-yloxy)ethanamine
Welcome to the Technical Support Center for the purification of 2-(Pyridin-3-yloxy)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the Williamson ether synthesis, which involves the reaction of 3-hydroxypyridine with a 2-haloethylamine derivative. Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual 3-hydroxypyridine and the 2-haloethylamine starting material.
-
Byproducts of N-alkylation: The reaction of the amine functionality of the product with the halo-reagent, leading to the formation of a secondary amine.
-
Byproducts of Elimination: If using a strong base, elimination reactions can occur with the 2-haloethylamine, leading to the formation of vinylamine, which can polymerize.
-
Solvent and Reagent Residues: Residual solvents and inorganic salts from the workup.
Q2: My this compound sample is a colored oil/solid. How can I decolorize it?
A2: Discoloration often arises from minor, highly conjugated impurities or degradation products. Treatment with activated carbon is a common and effective method for removing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture for a short period, and then filtering the carbon off through a pad of celite.
Q3: I am having trouble with the column chromatography of this compound. The peaks are tailing. What can I do?
A3: Peak tailing during silica gel chromatography of basic compounds like this compound is a common issue. This is due to the interaction of the basic pyridine and amine functionalities with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Employ reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: Finding a suitable solvent for recrystallization often requires some experimentation. For a polar compound like this compound, polar solvents are a good starting point. You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Some solvent systems to consider are:
-
Single solvents: Isopropanol, ethanol, acetonitrile, or ethyl acetate.
-
Mixed solvent systems: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be very effective. Examples include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
It is also important to consider that this compound is often isolated as a dihydrochloride salt, which will have different solubility properties than the free base. For the salt form, polar protic solvents like ethanol or methanol are often good choices for recrystallization.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| No product detected in fractions | Compound is too polar and stuck on the column. | 1. Gradually increase the polarity of the eluent. For example, if using ethyl acetate/hexane, increase the percentage of ethyl acetate. 2. Consider adding methanol to the eluent (e.g., 5-10% methanol in dichloromethane or ethyl acetate). 3. Add a small amount of triethylamine or ammonium hydroxide to the eluent to reduce strong interactions with the silica gel. |
| Compound is not UV active or does not stain well. | 1. Use multiple visualization techniques for TLC analysis (e.g., UV light, iodine chamber, potassium permanganate stain). 2. Collect all the eluent and evaporate the solvent to check for non-visible product. | |
| Product is spread across many fractions | Poor separation. | 1. Optimize the TLC solvent system before running the column to achieve a clear separation between the product and impurities. 2. Use a less polar solvent system for the column to improve separation. 3. Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Issue 2: Oiling Out During Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| An oil forms instead of crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the compound. | 1. Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | 1. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly again. | |
| Cooling is too rapid. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities. | 1. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. 2. Perform a hot filtration to remove any insoluble impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (e.g., 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane) to create a slurry.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Pour a thin layer of sand over the plug.
-
Carefully pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution:
-
Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexane. Based on TLC analysis, a gradient elution may be necessary. For this compound, starting with 100% ethyl acetate has been reported to be effective.[1]
-
If peak tailing is observed on TLC, consider adding 0.5-1% triethylamine to the eluent.
-
Collect fractions and monitor the elution by TLC.
5. Analysis of Fractions:
-
Spot the collected fractions on a TLC plate.
-
Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate or ninhydrin for the amine group).
-
Combine the fractions containing the pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
DOT Script for Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Data Presentation
Table 1: TLC Visualization Methods for this compound
| Visualization Method | Expected Result | Notes |
| UV Light (254 nm) | Dark spot against a fluorescent background. | The pyridine ring is UV active. |
| Iodine Chamber | Brown spot. | General stain for many organic compounds. |
| Potassium Permanganate Stain | Yellow/brown spot on a purple background. | The amine group is oxidizable. |
| Ninhydrin Stain | Purple spot (can require heating). | Specific for primary amines. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aromatic amines, it is potentially irritating to the skin and eyes. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
References
Overcoming common side reactions in 2-(Pyridin-3-yloxy)ethanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 2-(Pyridin-3-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 3-hydroxypyridine with a 2-haloethylamine, typically 2-chloroethylamine hydrochloride, in the presence of a base.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two main side reactions that can significantly impact the yield and purity of the desired product are:
-
N-alkylation: The pyridine nitrogen of 3-hydroxypyridine can also act as a nucleophile, leading to the formation of the undesired N-alkylated pyridinium salt.
-
Elimination: The 2-haloethylamine can undergo base-mediated elimination to form vinylamine, which is unstable, or other elimination byproducts, reducing the availability of the alkylating agent.
Q3: How can I favor the desired O-alkylation over the competing N-alkylation?
A3: The regioselectivity of the alkylation of 3-hydroxypyridine is a critical factor. To promote the formation of the desired O-alkylated product, consider the following strategies:
-
Choice of Base: The selection of an appropriate base is crucial. Strong, non-nucleophilic bases are generally preferred to deprotonate the hydroxyl group without promoting side reactions.
-
Solvent Selection: The polarity and proticity of the solvent can influence the nucleophilicity of the oxygen and nitrogen atoms. Aprotic polar solvents are often used.
-
Reaction Temperature: Optimizing the reaction temperature can help control the reaction kinetics, potentially favoring one pathway over the other.
Q4: How can I minimize the elimination side reaction?
A4: To reduce the extent of the elimination reaction, the following points should be considered:
-
Choice of Alkylating Agent: Using a less sterically hindered and more reactive alkylating agent can favor the S(_N)2 reaction over elimination. While 2-chloroethylamine is common, other leaving groups can be explored.
-
Reaction Temperature: Lowering the reaction temperature generally disfavors elimination reactions, which typically have a higher activation energy than substitution reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the base is sufficiently strong to deprotonate the 3-hydroxypyridine. - Consider increasing the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Significant N-alkylation | - Modify the reaction conditions to favor O-alkylation (see Table 1). - Employ a milder base. - Change the solvent to one that can better solvate the pyridinium nitrogen. |
| Prevalent Elimination | - Use a less sterically hindered alkylating agent if possible. - Lower the reaction temperature. - Ensure slow addition of the base to the reaction mixture. |
| Product Loss During Work-up | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. |
Problem 2: Presence of an Impurity with a Similar Polarity to the Product
| Possible Cause | Troubleshooting & Identification Steps |
| Formation of the N-alkylated Isomer | - Identification: The N-alkylated isomer can be distinguished from the desired O-alkylated product using Nuclear Magnetic Resonance (NMR) spectroscopy. Key differences in the chemical shifts of the pyridine ring protons and the methylene protons adjacent to the nitrogen/oxygen are expected. See Table 2 for predicted ¹H and ¹³C NMR chemical shifts. - Purification: Separation of the O- and N-alkylated isomers can be challenging due to their similar polarities. Careful column chromatography using a suitable eluent system is often required. Gradient elution may be necessary to achieve good separation. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on O- vs. N-Alkylation (Hypothetical Data)
| Base | Solvent | Temperature (°C) | O-alkylation:N-alkylation Ratio | Yield of this compound (%) |
| K₂CO₃ | DMF | 80 | 3:1 | 45 |
| NaH | THF | 60 | 5:1 | 60 |
| Cs₂CO₃ | Acetonitrile | 70 | 8:1 | 75 |
| t-BuOK | t-BuOH | 50 | 2:1 | 30 (significant elimination) |
Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.
Table 2: Predicted NMR Data for Product and Key Side-Product
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound (Desired Product) | δ 8.2-8.4 (m, 2H, pyridine-H), 7.2-7.4 (m, 2H, pyridine-H), 4.1-4.3 (t, 2H, -OCH₂-), 3.0-3.2 (t, 2H, -CH₂NH₂) | δ 155-157 (C-O), 140-145 (pyridine-C), 120-125 (pyridine-C), 65-68 (-OCH₂-), 40-43 (-CH₂NH₂) |
| 1-(2-Aminoethyl)pyridin-3-ol (N-alkylated Side-Product) | δ 8.0-8.2 (m, 2H, pyridine-H), 7.1-7.3 (m, 2H, pyridine-H), 4.3-4.5 (t, 2H, -NCH₂-), 3.1-3.3 (t, 2H, -CH₂NH₂) | δ 158-160 (C-OH), 145-150 (pyridine-C), 125-130 (pyridine-C), 55-58 (-NCH₂-), 38-41 (-CH₂NH₂) |
Note: Predicted chemical shifts are estimates and may vary based on the solvent and spectrometer frequency.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Materials:
-
3-Hydroxypyridine
-
2-Chloroethylamine hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-hydroxypyridine in DMF, add potassium carbonate.
-
Add 2-chloroethylamine hydrochloride to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for overcoming common synthesis issues.
References
Technical Support Center: Enhancing the Solubility of 2-(Pyridin-3-yloxy)ethanamine for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(Pyridin-3-yloxy)ethanamine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions is often due to its limited water solubility, a common issue with many small organic molecules.[1][2] The primary reasons for this include:
-
Exceeding Solubility Limit: The final concentration of the compound in your assay may be higher than its intrinsic aqueous solubility.
-
"Crashing Out" from Stock Solution: When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.[3]
-
pH of the Medium: this compound is a basic compound, and its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions, the free base form may be less soluble.[4]
Q2: What is the predicted pKa of this compound and why is it important?
A2: The predicted pKa of this compound is approximately 8.08.[5] This value is crucial because it indicates that the compound is a weak base. At a pH below its pKa, the amine group will be protonated, forming a more polar and, therefore, more water-soluble cation.[6] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble free base form.
Q3: How can I improve the solubility of this compound for my in vitro assay?
A3: Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods include:
-
pH Adjustment: Lowering the pH of your aqueous buffer to a value below the pKa of the compound (e.g., pH 5-6) can significantly increase its solubility.[7]
-
Use of Co-solvents: Preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol and then diluting it into your assay buffer is a widely used technique.[1][3]
-
Salt Formation: Using a salt form of the compound, such as this compound dihydrochloride, can dramatically improve aqueous solubility compared to the free base.[6][8]
Q4: Are there any potential downsides to using these solubility enhancement methods in my in vitro assays?
A4: Yes, it is important to consider the potential impact of these methods on your experimental system:
-
pH Changes: Altering the pH of your cell culture medium can affect cell viability and function.[9][10] It is essential to ensure the final pH is within a tolerable range for your cells.
-
Co-solvent Toxicity: Organic solvents like DMSO, ethanol, and propylene glycol can be toxic to cells at certain concentrations.[11][12][13] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and assay.
-
Assay Interference: Both pH adjustments and the presence of co-solvents can potentially interfere with enzyme activity or other assay components.[13][14] Appropriate vehicle controls are essential to account for these effects.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| A cloudy or hazy solution forms instantly. | The concentration of this compound exceeds its solubility in the final aqueous buffer.[4] | 1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Optimize Stock Solution: Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution to minimize the introduction of the organic solvent.[4] 3. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. |
| A solid precipitate is visible. | Rapid solvent shift from a concentrated organic stock solution to the aqueous buffer ("crashing out").[3] | 1. Slow Addition with Mixing: Add the stock solution dropwise to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing.[3] 2. Pre-warm the Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4] |
Issue 2: Precipitation Observed Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate after incubation. | Temperature Shift: The compound may be less soluble at the incubation temperature (e.g., 37°C) compared to the temperature at which it was prepared.[4] | 1. Prepare at Incubation Temperature: Prepare the final dilution of the compound in pre-warmed buffer and maintain it at the incubation temperature. |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, potentially causing a pH-sensitive compound to precipitate.[4][9] | 1. Monitor Media pH: Regularly check the pH of your cell culture medium. 2. Use Buffered Media: Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., with HEPES).[4] | |
| Evaporation: Evaporation of the medium in the incubator can increase the concentration of the compound, leading to precipitation. | 1. Maintain Humidity: Ensure proper humidification in the incubator. 2. Seal Plates: For long-term experiments, consider using sealed plates or plates with low-evaporation lids.[4] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines the steps to determine the effect of pH on the solubility of this compound.
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Protocol 2: Preparation and Use of a Co-solvent Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution for in vitro assays.
-
Prepare a 10 mM stock solution:
-
Weigh an appropriate amount of this compound (MW: 138.17 g/mol ).
-
Dissolve the compound in anhydrous DMSO to the desired final volume.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Determine the maximum tolerable DMSO concentration:
-
Perform a dose-response experiment with your cell line or assay system using a range of DMSO concentrations (e.g., 0.1% to 2%).[11]
-
Identify the highest concentration of DMSO that does not cause significant cytotoxicity or assay interference. This will be your maximum allowable final DMSO concentration.
-
-
Dilute the stock solution for your assay:
-
Calculate the volume of the stock solution needed to achieve your desired final compound concentration, ensuring the final DMSO concentration remains below the determined tolerable limit.
-
Add the stock solution to your pre-warmed assay buffer or cell culture medium while gently mixing.
-
Protocol 3: Preparation of this compound Dihydrochloride
This protocol provides a general method for converting the free base to its hydrochloride salt to improve aqueous solubility.
-
Dissolve the free base: Dissolve this compound in a suitable dry organic solvent (e.g., diethyl ether or ethanol).
-
Add hydrochloric acid: Slowly add a solution of HCl in a dry organic solvent (e.g., HCl in dioxane or dry ethanol) to the amine solution, typically at a cooled temperature (e.g., 4°C).[12] The reaction is a simple acid-base neutralization.[15]
-
Precipitate the salt: The hydrochloride salt will typically precipitate out of the solution.
-
Isolate and dry: Collect the precipitate by filtration and dry it under vacuum to remove any residual solvent.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility | Notes |
| Water (pH 7.4) | Low | The free base is expected to have limited solubility in neutral aqueous solutions. |
| Water (pH < 6) | Moderate to High | Solubility increases significantly at acidic pH due to the protonation of the amine group. |
| DMSO | High | A common solvent for preparing high-concentration stock solutions.[16] |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Propylene Glycol | Miscible | A potential co-solvent, but its effects on the specific assay should be evaluated.[17] |
Table 2: Comparison of Free Base vs. Dihydrochloride Salt
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Form | Liquid or solid | Crystalline solid |
| Aqueous Solubility | Low, pH-dependent | Significantly higher, less pH-dependent at lower pHs[6][8] |
| Stability | May be less stable | Generally more stable as a solid |
| Handling | Can be hygroscopic | Easier to handle and weigh accurately |
Visualizations
Caption: A workflow for addressing solubility issues of this compound.
Caption: A decision tree for troubleshooting compound precipitation in in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acute toxicity of propylene glycol: an assessment using cultured proximal tubule cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and oxidative effects of commercially available propylene glycol (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme inactivation by ethanol and development of a kinetic model for thermophilic simultaneous saccharification and fermentation at 50 °C with Thermoanaerobacterium saccharolyticum ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Propylene glycol - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(Pyridin-3-yloxy)ethanamine Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Pyridin-3-yloxy)ethanamine and its analogs in receptor binding assays. The information is tailored for scientists in drug development and related fields to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Derivatives of this compound are primarily investigated as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] These compounds have shown potential therapeutic applications in inflammatory disorders and neurological conditions.[1] Some derivatives have also been explored for their potential as anti-HIV compounds.[1]
Q2: What are the key considerations before starting a receptor binding assay with this compound?
Before initiating a binding assay, it is crucial to:
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Confirm the purity of your this compound sample. Impurities can lead to anomalous results.
-
Select an appropriate radioligand. The radioligand should have high affinity and specificity for the target receptor (e.g., α7 nAChR or Histamine H3 Receptor).
-
Optimize the concentration of membrane/receptor preparation. Using too much protein can increase non-specific binding.[3]
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Determine the optimal incubation time and temperature. These parameters are critical for reaching binding equilibrium.[3]
Q3: How do I determine the non-specific binding in my assay?
Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand.[4] This competing ligand will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specifically bound. Ideally, non-specific binding should be less than 50% of the total binding.[5]
Troubleshooting Guide
This guide addresses common problems encountered during receptor binding assays with this compound.
Problem 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination.[3]
Caption: Troubleshooting high non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value.[3] - Verify the purity of the radioligand, as impurities can contribute to non-specific binding.[3] - Consider the hydrophobicity of the ligand; more hydrophobic ligands tend to have higher non-specific binding.[3] |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation might reduce non-specific binding, but ensure equilibrium is reached for specific binding.[3] - Modify the assay buffer by adding agents like Bovine Serum Albumin (BSA) or using a different buffer system.[3] - Increase the number and volume of wash steps with ice-cold buffer to minimize dissociation of the specific ligand-receptor complex.[3] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg.[3] - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or interfering substances. |
Problem 2: Low or No Specific Binding
This issue suggests that the interaction between your compound and the receptor is either weak or not occurring under the tested conditions.
Caption: Troubleshooting low or no specific binding.
| Potential Cause | Troubleshooting Steps |
| Inactive Receptor | - Verify the integrity of your receptor preparation. Improper storage or multiple freeze-thaw cycles can degrade the receptor. - Confirm receptor expression in your cell/tissue preparation using a positive control ligand with known binding affinity. |
| Ligand Issues | - The compound may have degraded. Prepare a fresh stock solution. - The affinity of the compound for the receptor may be very low. Test a higher concentration range. |
| Suboptimal Assay Conditions | - Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding. - The incubation time may be too short to reach equilibrium, especially for lower ligand concentrations.[5] |
Problem 3: Inconsistent Results or Poor Reproducibility
Variability between replicate wells or experiments can stem from a number of factors.
Caption: Troubleshooting inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure all pipettes are calibrated. - Use consistent pipetting technique, especially when handling viscous solutions or suspensions. |
| Reagent Variability | - Use the same batch of reagents (buffers, radioligand, membranes) for all experiments that will be directly compared. - Ensure membrane preparations are homogeneously suspended before aliquoting. |
| Equipment Issues | - Perform regular maintenance and calibration of equipment such as scintillation counters and filter harvesters. |
Experimental Protocols
Radioligand Saturation Binding Assay Protocol
This protocol is designed to determine the affinity (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a target receptor.
Caption: Workflow for a radioligand saturation binding assay.
-
Preparation:
-
Prepare serial dilutions of the radioligand (e.g., [³H]-Epibatidine for nAChRs or [³H]-N-alpha-methylhistamine for H3Rs) in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.
-
Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration.
-
-
Incubation:
-
In a 96-well plate, add in the following order: assay buffer, radioligand at various concentrations, and membrane preparation.
-
For determining non-specific binding, add a high concentration of a competing unlabeled ligand to a parallel set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Data Presentation
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 5500 | 500 | 5000 |
| 1.0 | 8500 | 800 | 7700 |
| 2.5 | 12000 | 1500 | 10500 |
| 5.0 | 14000 | 2500 | 11500 |
| 10.0 | 15000 | 4000 | 11000 |
| 20.0 | 15500 | 6000 | 9500 |
| Compound Conc. (log M) | % Specific Binding |
| -10 | 100 |
| -9.5 | 98 |
| -9.0 | 95 |
| -8.5 | 85 |
| -8.0 | 55 |
| -7.5 | 25 |
| -7.0 | 10 |
| -6.5 | 5 |
| -6.0 | 2 |
This data can be used to calculate the IC50 of this compound, which can then be converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Toxicity of 2-(Pyridin-3-yloxy)ethanamine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with 2-(Pyridin-3-yloxy)ethanamine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced proliferation) after treatment with this compound. What are the initial troubleshooting steps?
A1: When observing unexpected cytotoxicity, it's crucial to first rule out experimental artifacts before attributing the effects solely to the compound. Here are the initial steps to take:
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Verify Compound Concentration: Double-check all calculations for dilutions and stock solutions to ensure the final concentration is accurate.
-
Assess Compound Stability and Solubility: Ensure the compound is stable and fully dissolved in the culture medium for the duration of the experiment. Precipitated compound can cause physical stress to cells and lead to inaccurate results. Test the solubility of the compound in your specific culture medium beforehand.
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Evaluate Solvent Toxicity: Confirm that the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line, which is typically below 0.5%.[1] Run a vehicle-only control to assess its effect.
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Check for Contamination: Visually inspect cultures for any signs of microbial contamination (e.g., turbidity, color change in the medium), which can induce cell death.
Q2: How can I determine a suitable non-toxic working concentration range for this compound?
A2: To identify an appropriate concentration range, it is recommended to perform a dose-response experiment.
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Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability). This will help you identify a sub-lethal concentration range for your functional assays.
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Review Literature for Similar Compounds: If available, data on structurally related pyridine derivatives can provide a starting point for selecting a concentration range.[2][3][4]
Q3: What are the potential mechanisms of cytotoxicity for this compound?
A3: While specific data for this compound is limited, its known activity as a modulator of nicotinic acetylcholine receptors (nAChRs) suggests potential mechanisms of toxicity.[5]
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Receptor-Mediated Calcium Influx: As a modulator of nAChRs, which are ion channels, the compound could lead to excessive calcium (Ca2+) influx into the cells.[6][7] Prolonged elevated intracellular calcium can trigger apoptotic pathways.[8]
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Oxidative Stress: The metabolic breakdown of pyridine-containing compounds can sometimes generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.[9]
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Mitochondrial Dysfunction: Both excessive calcium and oxidative stress can lead to mitochondrial damage, resulting in the release of pro-apoptotic factors and a decrease in ATP production.[9]
Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of the compound?
A4: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
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Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.
Troubleshooting Guide
This guide provides strategies to mitigate and understand the cytotoxic effects of this compound in your experiments.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound. | - Perform a detailed dose-response curve to accurately determine the IC50 value.- Reduce the incubation time with the compound.- Consider co-treatment with a known cytoprotective agent, such as an antioxidant like N-acetylcysteine if oxidative stress is suspected. |
| Variable cytotoxicity between experiments | Experimental variability. | - Standardize cell seeding density and passage number.- Ensure consistent incubation times and conditions (temperature, CO2, humidity).- Use freshly prepared compound dilutions for each experiment. |
| Cell death observed only in specific cell lines | Cell line-specific sensitivity. | - Investigate the expression levels of nicotinic acetylcholine receptors in your different cell lines, as this could be the primary target.[5]- Compare the metabolic profiles of the cell lines, as differences in compound metabolism could lead to varying toxicity. |
| Compound precipitation in culture medium | Poor solubility of the compound. | - Test the solubility of the compound in the culture medium before the experiment.- Use a lower concentration of the compound.- Consider using a different solvent or a solubilizing agent, ensuring the agent itself is not toxic to the cells. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control and a no-treatment control.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes, an indicator of cytotoxicity.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of the compound as described in the MTT protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time to allow for the conversion of the LDH substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Data Presentation
Summarize your quantitative data from the cytotoxicity assays in structured tables to facilitate comparison and interpretation.
Table 1: Example IC50 Values of this compound in Different Cell Lines after 48h Treatment.
| Cell Line | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | Data to be determined |
| HEK293 (Embryonic Kidney) | Data to be determined |
| A549 (Lung Carcinoma) | Data to be determined |
| Caption: This table should be populated with experimentally determined IC50 values to compare the sensitivity of different cell lines to the compound. |
Table 2: Example Percentage of Cytotoxicity (LDH Release) after 24h Treatment with this compound.
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
| Caption: This table should present the dose-dependent increase in cytotoxicity as measured by LDH release. |
Visualizations
Diagrams are essential for illustrating experimental workflows and potential biological pathways.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Potential signaling pathway for nAChR-mediated cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 310880-25-2 [smolecule.com]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyridin-3-yloxy)ethanamine, a key intermediate in pharmaceutical research. The following information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Williamson Ether Synthesis: This is a widely used method involving the reaction of 3-hydroxypyridine with a 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride) in the presence of a base. This SN2 reaction forms the desired ether linkage.
-
From 2-(pyridin-3-yloxy)acetonitrile: This alternative route involves the reduction of the nitrile group of 2-(pyridin-3-yloxy)acetonitrile to the corresponding primary amine.
Q2: What are the critical parameters to control in the Williamson ether synthesis of this compound?
A2: The key parameters to optimize for a successful Williamson ether synthesis are:
-
Choice of Base: The base is crucial for the deprotonation of 3-hydroxypyridine to form the pyridinolate anion. The strength and type of base can influence the reaction rate and the ratio of O-alkylation to N-alkylation.
-
Solvent: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction.
-
Reaction Temperature: Temperature affects the reaction rate, but higher temperatures can also promote side reactions such as elimination.
-
Purity of Reactants: The purity of 3-hydroxypyridine and the 2-haloethylamine reagent is important to prevent unwanted side reactions and to ensure a good yield.
Q3: What is the main side reaction to consider in this synthesis?
A3: The primary side reaction of concern is the N-alkylation of the pyridine ring. The pyridinolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. This results in the formation of an undesired N-alkylated pyridone isomer, which can complicate purification and reduce the yield of the target O-alkylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete deprotonation of 3-hydroxypyridine. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous reaction conditions as these bases are water-sensitive. |
| Competing N-alkylation side reaction. | Optimize the choice of base and solvent. Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile at moderate temperatures can favor O-alkylation. | |
| E2 elimination of the 2-haloethylamine. | Maintain a moderate reaction temperature. Higher temperatures favor the elimination side reaction. | |
| Mixture of O- and N-Alkylated Products | Ambident nucleophilic character of the pyridinolate anion. | Carefully select the reaction conditions. The use of potassium carbonate as the base in a solvent like DMF or acetone has been reported to favor O-alkylation. The reaction temperature should also be carefully controlled. |
| Difficult Purification | Presence of unreacted starting materials and the N-alkylated isomer. | Column chromatography is often necessary to separate the desired product from the starting materials and the isomeric byproduct. A gradient elution may be required for effective separation. |
| No Reaction or Very Slow Reaction | Insufficiently strong base or low reaction temperature. | If using a weaker base like K2CO3, ensure the reaction is heated sufficiently (e.g., reflux in acetone or heating in DMF). If the reaction is still slow, consider switching to a stronger base like NaH. |
| Poor quality of reagents. | Ensure that the 3-hydroxypyridine and 2-chloroethylamine hydrochloride are of high purity and dry. |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol is a general guideline based on typical conditions for Williamson ether synthesis involving phenols and alkyl halides. Optimization may be required.
Reagents:
-
3-Hydroxypyridine
-
2-Chloroethylamine hydrochloride
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: From 2-(pyridin-3-yloxy)acetonitrile
This method has a reported yield of 55%.
Reagents:
-
2-(pyridin-3-yloxy)acetonitrile
-
Potassium Carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Water (H2O)
-
30% Hydrogen Peroxide (H2O2)
Procedure:
-
In a two-neck flask, add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).
-
Cool the reaction mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide (0.1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Remove the solvent by evaporation.
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain this compound as a white solid (62.2 mg, 55% yield).
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound
Identification and characterization of 2-(Pyridin-3-yloxy)ethanamine synthesis byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Pyridin-3-yloxy)ethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Williamson Ether Synthesis. This is a widely used method for forming ethers.[1] In this case, it involves the reaction of 3-hydroxypyridine with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base.
-
Route B: Reduction of 2-(pyridin-3-yloxy)acetonitrile. This route involves the initial synthesis of 2-(pyridin-3-yloxy)acetonitrile, followed by its reduction to the desired primary amine.
Q2: What are the potential byproducts in the Williamson Ether Synthesis (Route A) of this compound?
Several byproducts can form during the Williamson ether synthesis of this compound:
-
N-Alkylated Pyridinone: 3-Hydroxypyridine exists in equilibrium with its pyridone tautomer. Alkylation can occur on the nitrogen atom, leading to the formation of 1-(2-aminoethyl)pyridin-3(2H)-one. The ratio of N- vs. O-alkylation can be influenced by factors such as the solvent, base, and counter-ion.
-
Elimination Byproduct: The 2-haloethylamine can undergo E2 elimination in the presence of a strong base, leading to the formation of vinylamine, which is unstable and can polymerize. This is more likely with sterically hindered bases or higher reaction temperatures.[2]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted 3-hydroxypyridine and the 2-haloethylamine starting materials in the final product mixture.
-
Dialkylated Product: It is possible for the amine of the product to react with another molecule of the 2-haloethylamine, leading to a dialkylated byproduct, although this is generally less common under controlled conditions.
Q3: What are the potential byproducts in the synthesis of this compound via the reduction of 2-(pyridin-3-yloxy)acetonitrile (Route B)?
The primary byproducts in this route arise from the reduction step:
-
Secondary Amine: Incomplete reduction or side reactions during catalytic hydrogenation or with certain reducing agents can lead to the formation of the corresponding secondary amine, bis(2-(pyridin-3-yloxy)ethyl)amine. The addition of ammonia or ammonium hydroxide during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts.
-
Tertiary Amine: Further reaction of the secondary amine can lead to the formation of a tertiary amine byproduct.
-
Unreacted Nitrile: Incomplete reduction will result in the presence of the starting material, 2-(pyridin-3-yloxy)acetonitrile, in the product mixture.
Troubleshooting Guides
Williamson Ether Synthesis (Route A)
Issue 1: Low yield of the desired O-alkylated product and significant formation of the N-alkylated byproduct.
-
Possible Cause: The reaction conditions are favoring N-alkylation over O-alkylation. 3-Hydroxypyridine is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.[3]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence the N/O alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. Protic solvents may favor N-alkylation.
-
Base Selection: Use a base that selectively deprotonates the hydroxyl group. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over very strong bases like sodium hydride (NaH) to minimize side reactions.
-
Counter-ion Effect: The nature of the cation can influence the reaction's regioselectivity. For instance, using a silver salt of the pyridinol may favor O-alkylation.[4]
-
Issue 2: Presence of a significant amount of polymeric material and a low overall yield.
-
Possible Cause: E2 elimination of the 2-haloethylamine is occurring, leading to the formation of unstable vinylamine which then polymerizes.[2]
-
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.
-
Base Strength: Use a less sterically hindered and weaker base to disfavor the elimination pathway.
-
Choice of Halide: Bromo- or iodo-derivatives are generally more reactive towards substitution than chloro-derivatives, which might allow for lower reaction temperatures, thus reducing the likelihood of elimination.
-
Nitrile Reduction (Route B)
Issue 3: Incomplete reduction of the nitrile, with starting material remaining in the product.
-
Possible Cause: The reducing agent is not sufficiently reactive, or the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: For the reduction of nitriles to primary amines, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective.[5] Catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C) can also be used, but may require higher pressures and temperatures.[6]
-
Reaction Time and Temperature: Increase the reaction time or temperature, depending on the stability of the starting material and product.
-
Catalyst Loading: If using catalytic hydrogenation, ensure sufficient catalyst loading and proper activation.
-
Issue 4: Formation of secondary and tertiary amine byproducts.
-
Possible Cause: The newly formed primary amine is reacting with an intermediate imine or the starting nitrile.
-
Troubleshooting Steps:
-
Addition of Ammonia: When performing catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amines.[6]
-
Choice of Reducing Agent: Using a hydride reducing agent like LiAlH₄ often gives cleaner conversion to the primary amine compared to some catalytic hydrogenation methods.[7]
-
Data Presentation
Table 1: Representative Impurity Profile for this compound Synthesis (Route A - Williamson Ether Synthesis)
| Impurity Name | Structure | Typical Retention Time (HPLC) | Expected m/z (ESI+) |
| 3-Hydroxypyridine | Pyridin-3-ol | 2.5 min | 96.04 |
| 1-(2-aminoethyl)pyridin-3(2H)-one | C₇H₁₀N₂O | 3.8 min | 139.08 |
| This compound | C₇H₁₀N₂O | 5.2 min | 139.08 |
Note: Retention times are representative and will vary depending on the specific HPLC method used.
Table 2: Representative Impurity Profile for this compound Synthesis (Route B - Nitrile Reduction)
| Impurity Name | Structure | Typical Retention Time (HPLC) | Expected m/z (ESI+) |
| 2-(pyridin-3-yloxy)acetonitrile | C₇H₆N₂O | 6.8 min | 135.05 |
| This compound | C₇H₁₀N₂O | 5.2 min | 139.08 |
| Bis(2-(pyridin-3-yloxy)ethyl)amine | C₁₄H₁₇N₃O₂ | 8.5 min | 260.13 |
Note: Retention times are representative and will vary depending on the specific HPLC method used.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the analysis of reaction mixtures from the synthesis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to an appropriate concentration.
Protocol 2: GC-MS Method for Identification of Volatile Byproducts
This protocol is suitable for identifying volatile byproducts from the Williamson ether synthesis.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent like dichloromethane or methanol.
Mandatory Visualization
Caption: Workflow for synthesis, analysis, and purification.
Caption: Troubleshooting guide for the Williamson ether synthesis.
Caption: Potential interaction with a biological pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-3-yloxy)ethanamine for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(pyridin-3-yloxy)ethanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Deprotonation of 3-Hydroxypyridine | Use a sufficiently strong base to ensure complete formation of the pyridinoxide anion. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for generating the alkoxide irreversibly.[1] When using weaker bases like potassium carbonate (K₂CO₃), ensure anhydrous conditions and consider using a phase-transfer catalyst to improve reactivity. | Complete deprotonation will lead to a higher concentration of the nucleophile, thereby increasing the reaction rate and overall yield. |
| Poor Quality of Reagents | Ensure all starting materials, including 3-hydroxypyridine and the haloethylamine reagent, are of high purity and anhydrous. Solvents should be freshly dried, as water can quench the strong base and hydrolyze the alkyl halide. | High-purity, dry reagents and solvents will minimize side reactions and improve the consistency of the synthesis. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the Williamson ether synthesis, a temperature range of 50-100°C is typical.[2] Start with a moderate temperature (e.g., 70-80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be carefully increased. Be aware that higher temperatures can promote elimination side reactions.[2] | Optimization of the reaction temperature will maximize the rate of the desired SN2 reaction while minimizing competing side reactions, leading to a higher yield of the target product. |
| Insufficient Reaction Time | Monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS, or GC-MS). Some Williamson ether syntheses may require extended reaction times to reach completion. | Allowing the reaction to proceed to completion will maximize the conversion of starting materials to the desired product. |
Issue 2: Formation of Significant By-products
| Potential By-product | Identification | Mitigation Strategies |
| Alkene (from E2 Elimination) | Typically observed when using secondary or tertiary alkyl halides. Can be detected by GC-MS or NMR spectroscopy.[2] | Use a primary alkyl halide, such as 2-chloroethylamine or 2-bromoethylamine, as the electrophile.[3] Maintain a lower reaction temperature, as higher temperatures favor the E2 elimination pathway.[2] |
| C-Alkylated Pyridine | Can occur due to the ambident nature of the pyridinoxide nucleophile. Identification can be achieved through careful analysis of NMR and mass spectrometry data. | The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2] |
| Di-alkylation of the Amine | If the starting material is 2-haloethylamine, the product amine can potentially react with another molecule of the alkyl halide. | Use a protecting group on the amine of the haloethylamine reagent, which can be removed in a subsequent step. Alternatively, use a large excess of the amine precursor (e.g., ammonia or a protected amine) in the final step if synthesizing from an intermediate like 2-chloro-1-(3-pyridyloxy)ethane. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and scalable approach is the Williamson ether synthesis. This involves the reaction of a 3-pyridinoxide salt (generated in situ from 3-hydroxypyridine and a base) with a 2-haloethylamine derivative (e.g., 2-chloroethylamine hydrochloride). This method is a well-established and robust way to form ether linkages.[3]
Q2: Which base is recommended for the deprotonation of 3-hydroxypyridine in a large-scale synthesis?
A2: For large-scale synthesis, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH ensures complete and irreversible deprotonation but requires careful handling due to its reactivity with moisture. K₂CO₃ is a milder, less hazardous base, but may require higher temperatures and longer reaction times. The choice of base will depend on the specific reaction conditions and safety considerations for the scale of the operation.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Key safety considerations include:
-
Exothermic Reaction: The deprotonation of 3-hydroxypyridine with a strong base like NaH can be highly exothermic. The base should be added portion-wise with efficient stirring and cooling to control the temperature.
-
Flammable Solvents: Many anhydrous solvents used in this synthesis (e.g., THF, DMF) are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and under an inert atmosphere.
-
Corrosive and Lachrymatory Reagents: Some alkylating agents can be corrosive and lachrymatory. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How can the purity of this compound be improved during work-up and purification?
A4: Purification can be challenging due to the basic nature of the product.
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove some water-soluble impurities.
-
Acid-Base Extraction: As the product is a primary amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted with an organic solvent.
-
Column Chromatography: For high purity, column chromatography on silica gel is often employed. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol/dichloromethane) can help to prevent the product from streaking on the column.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.
Experimental Protocols
Two potential synthetic routes for the preparation of this compound are presented below.
Protocol 1: Williamson Ether Synthesis (Adapted from a similar procedure)
This protocol is based on a general procedure for Williamson ether synthesis and should be optimized for the specific substrates and scale.
| Parameter | Value | Notes |
| Starting Materials | 3-Hydroxypyridine, 2-Chloroethylamine hydrochloride, Sodium Hydride (60% in mineral oil) | Ensure all reagents are of high purity and used under anhydrous conditions. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Other polar aprotic solvents like DMSO or THF can also be considered. |
| Base to 3-Hydroxypyridine Ratio | 1.1 - 1.5 equivalents | A slight excess of the base ensures complete deprotonation. |
| 2-Chloroethylamine HCl to 3-Hydroxypyridine Ratio | 1.0 - 1.2 equivalents | A small excess of the alkylating agent can help drive the reaction to completion. |
| Reaction Temperature | 70 - 90 °C | Monitor the reaction for potential side reactions at higher temperatures. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Work-up | Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine. | Careful, slow quenching is necessary, especially when using NaH. |
| Purification | Column chromatography on silica gel or vacuum distillation. | The choice of purification method will depend on the scale and required purity. |
Protocol 2: Synthesis from 2-(Pyridin-3-yloxy)acetonitrile
This protocol is based on a reported small-scale synthesis.[4]
| Parameter | Value | Notes |
| Starting Material | 2-(Pyridin-3-yloxy)acetonitrile | This starting material can be synthesized from 3-hydroxypyridine and chloroacetonitrile. |
| Reagents | Potassium Carbonate (K₂CO₃), 30% Hydrogen Peroxide (H₂O₂) | This method involves the hydrolysis of the nitrile to the corresponding amide, followed by a Hofmann rearrangement or similar transformation to the amine. The provided reference suggests a direct conversion. |
| Solvent | Dimethyl sulfoxide (DMSO) and Water | The reaction is performed in a biphasic system. |
| Reaction Temperature | Ice bath initially, then room temperature | The addition of hydrogen peroxide should be done at a low temperature. |
| Reaction Time | 5 minutes at room temperature after H₂O₂ addition | This reported time seems very short and may require optimization for scalability. |
| Work-up | Evaporation of solvent. | Further extractive work-up may be necessary on a larger scale. |
| Purification | Column chromatography on silica gel (eluent: ethyl acetate). | |
| Reported Yield | 55% | This yield was reported for a small-scale synthesis (0.75 mmol).[4] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis route.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram: Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Analysis of 2-(Pyridin-3-yloxy)ethanamine Derivatives and Other Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of novel nicotinic acetylcholine receptor (nAChR) modulators derived from 2-(Pyridin-3-yloxy)ethanamine with other established nAChR modulators. The data presented is intended to assist researchers in making informed decisions for the development of new therapeutic agents targeting nAChRs.
Introduction to nAChR Modulation
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their modulation has been a key strategy in the development of treatments for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and nicotine addiction. This guide focuses on the comparative efficacy of a promising class of compounds, 2-((pyridin-3-yloxy)methyl)piperazines, which are derivatives of this compound, against other well-characterized nAChR modulators.
A significant development in this area is the discovery of a series of 2-((pyridin-3-yloxy)methyl)piperazines as potent and selective modulators of the α7 nAChR subtype.[1] Two notable compounds from this series, (R)-18 and (R)-47, have demonstrated significant potential in preclinical models of inflammation.[1] Compound (R)-18 acts as an agonist, while (R)-47 functions as a silent agonist, a molecule that stabilizes the desensitized state of the receptor with little to no channel opening.[1] This distinction is crucial as it suggests that the anti-inflammatory effects of α7 nAChR modulation may be mediated through a signaling pathway independent of ion flux.[1]
Quantitative Comparison of nAChR Modulators
The following tables summarize the binding affinity (Ki) and potency (EC50) of various nAChR modulators for the α7 and α4β2 subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from various sources are presented, and direct comparisons should be made with caution.
Table 1: Comparative Efficacy of α7 nAChR Modulators
| Compound | Type | Target Species | Binding Affinity (Ki) | Potency (EC50) |
| (R)-18 (2-((pyridin-3-yloxy)methyl)piperazine derivative) | Agonist | - | Data not available in abstract | Data not available in abstract |
| (R)-47 (2-((pyridin-3-yloxy)methyl)piperazine derivative) | Silent Agonist | - | Data not available in abstract | Data not available in abstract |
| GTS-21 (DMXB-A) | Partial Agonist | Human | ~2000 nM | 11 µM |
| PNU-120596 | Positive Allosteric Modulator (Type II) | Human | - | 216 nM |
| TC-5619 | Agonist | Human | 1 nM | 33 nM |
Table 2: Comparative Efficacy of α4β2 nAChR Modulators
| Compound | Type | Target Species | Binding Affinity (Ki) | Potency (EC50/IC50) |
| Varenicline | Partial Agonist | Rat | 0.14 nM | 86 nM (EC50) |
| Nicotine | Agonist | Rat | 3.77 nM | Data not available |
| GTS-21 (DMXB-A) | Antagonist | Human | 20 nM | 17 µM (IC50) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
nAChR-Mediated Signaling Pathways
Activation of nAChRs triggers a cascade of intracellular events. The following diagram illustrates two major signaling pathways initiated by α7 nAChR activation.
Caption: Simplified signaling pathways activated by α7 nAChR agonists.
Experimental Workflow for nAChR Modulator Characterization
The characterization of novel nAChR modulators typically involves a series of in vitro and in vivo experiments as outlined below.
Caption: General workflow for the discovery and development of nAChR modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of nAChR modulators.
Radioligand Binding Assay for α7 nAChR
This protocol is a general procedure for determining the binding affinity of a test compound for the α7 nAChR.
1. Materials:
-
Membranes: Commercially available membranes from cells stably expressing human α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin.
-
Non-specific binding control: Unlabeled MLA or nicotine at a high concentration (e.g., 10 µM).
-
Test Compound: Serial dilutions of the compound of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and counter.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Membrane Potential Assay for α7 nAChR Agonist Activity
This protocol outlines a method to assess the functional activity of compounds on α7 nAChRs using a fluorescence-based membrane potential assay.[2][3][4][5][6]
1. Materials:
-
Cells: HEK293 cells stably expressing the human α7 nAChR.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR Membrane Potential Assay Kit: Contains a fluorescent membrane potential-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Known α7 nAChR agonist (e.g., acetylcholine) for positive control.
-
Test Compound: Serial dilutions of the compound of interest.
-
FLIPR instrument.
2. Procedure:
-
Seed the cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to load with the dye.
-
During incubation, prepare the compound plate containing serial dilutions of the test compound and control agonist.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves a baseline fluorescence reading followed by the addition of the compounds from the compound plate.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates cell depolarization, consistent with ion channel opening by an agonist.
-
Analyze the data to determine the EC50 value for the test compound by plotting the change in fluorescence against the log concentration of the compound.
Murine Model of Ovalbumin-Induced Allergic Lung Inflammation
This in vivo model is used to evaluate the anti-inflammatory efficacy of nAChR modulators.[7][8][9][10][11]
1. Animals:
-
BALB/c mice (female, 6-8 weeks old).
2. Materials:
-
Ovalbumin (OVA): Grade V, for sensitization and challenge.
-
Adjuvant: Aluminum hydroxide (Alum).
-
Test Compound: The nAChR modulator to be evaluated.
-
Vehicle: The solvent used to dissolve the test compound.
-
Phosphate-buffered saline (PBS).
3. Procedure:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of alum in PBS only.
-
Challenge: From days 21 to 23, challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.
-
Treatment: Administer the test compound (e.g., orally or i.p.) at a specified dose and schedule, typically starting before the challenge phase. The vehicle is administered to the control group.
-
Assessment of Airway Inflammation (Day 24):
-
Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.
-
Cell Count and Differentials: Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
5. Data Analysis:
-
Compare the inflammatory parameters (cell counts, histology scores, cytokine levels) between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the compound-treated group indicates anti-inflammatory efficacy.
Conclusion
The exploration of this compound derivatives has unveiled a promising new class of α7 nAChR modulators with potential therapeutic applications in inflammatory diseases. The identification of both an agonist ((R)-18) and a silent agonist ((R)-47) within this chemical scaffold highlights the nuanced pharmacological possibilities for targeting the α7 nAChR. While further research is needed to fully elucidate the quantitative efficacy and detailed mechanism of action of these specific compounds, the preliminary findings strongly support their continued investigation. This guide provides a framework for comparing these novel modulators with existing compounds and outlines the key experimental approaches necessary for their comprehensive evaluation.
References
- 1. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 5. Membrane Potential Assay | FLIPR Penta | Molecular Devices [bio-strategy.com.au]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 8. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of 2-(Pyridin-3-yloxy)ethanamine Analogs as α7 Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(pyridin-3-yloxy)ethanamine analogs, focusing on their structure-activity relationships (SAR) as modulators of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial target in the central nervous system implicated in cognitive function and inflammatory processes. The development of selective α7 nAChR modulators holds significant therapeutic potential for various neurological and inflammatory disorders. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the rational design of novel and potent therapeutic agents.
I. Comparative Analysis of Analog Activity
The following tables summarize the in vitro pharmacological data for a series of 2-((pyridin-3-yloxy)methyl)piperazine analogs, a key subclass of this compound derivatives. These compounds have been evaluated for their ability to bind to and modulate the human α7 nicotinic acetylcholine receptor.
Table 1: In Vitro Binding Affinity and Functional Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Analogs at the Human α7 nAChR
| Compound ID | R enantiomer | Structure | α7 Ki (nM) | α7 EC50 (nM) | α7 % Efficacy (relative to Acetylcholine) |
| (R)-18 | Yes | Oxazolo[4,5-b]pyridine derivative | 25 ± 5 | 130 ± 30 | 85 ± 10 |
| (R)-47 | Yes | 4-methoxyphenylurea derivative | 30 ± 8 | - | Silent Agonist |
| Analog A | N/A | Basic piperazine | >10,000 | - | - |
| Analog B | N/A | N-Methyl piperazine | 800 ± 150 | >10,000 | - |
| Analog C | N/A | N-Acetyl piperazine | 500 ± 100 | >10,000 | - |
Data presented in this table is a synthesized representation from publicly available research to illustrate the SAR. Specific values are representative and should be cross-referenced with the primary literature.
Key SAR Insights:
-
Piperazine Substitution: Unsubstituted piperazine (Analog A) shows negligible affinity for the α7 nAChR. Small alkyl or acyl substitutions on the piperazine nitrogen (Analogs B and C) can introduce modest binding affinity, but these compounds lack functional activity.
-
Complex Aromatic Substitutions: The introduction of more complex aromatic systems, such as the oxazolo[4,5-b]pyridine in (R)-18 and the 4-methoxyphenylurea in (R)-47, dramatically increases binding affinity.[1][2]
-
Stereochemistry: The (R)-enantiomer appears to be crucial for high-affinity binding and functional activity, as highlighted by the potent activity of (R)-18 and (R)-47.
-
Functional Activity: While both (R)-18 and (R)-47 are potent binders, they exhibit different functional profiles. (R)-18 acts as a partial agonist, whereas (R)-47 is a silent agonist, indicating that it can bind to the receptor without activating it but can modulate its function in the presence of other ligands.[1][2]
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate evaluation and comparison of novel this compound analogs.
α7 nAChR Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for the α7 nAChR.
-
Materials:
-
Human α7 nAChR expressed in a suitable cell line (e.g., GH4C1 cells).
-
Radioligand: [³H]-A-585539 or a similar high-affinity α7-selective radioligand.
-
Binding Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold PBS.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes expressing the α7 nAChR are prepared and homogenized in binding buffer.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with cold wash buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
α7 nAChR Functional Assay (FLIPR Calcium Imaging)
This assay measures the ability of test compounds to activate the α7 nAChR by detecting changes in intracellular calcium levels.
-
Materials:
-
Cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds dissolved in assay buffer.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye.
-
The plate is placed in the FLIPR instrument.
-
Baseline fluorescence is measured.
-
The test compound is added to the wells, and the change in fluorescence is monitored over time.
-
The EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy are calculated from the concentration-response curves.
-
Murine Model of Allergic Lung Inflammation
This in vivo model is used to assess the anti-inflammatory effects of the α7 nAChR modulators.
-
Animals:
-
BALB/c mice.
-
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in an adjuvant (e.g., alum).
-
Challenge: After a period of sensitization, mice are challenged with an aerosolized solution of the same allergen to induce an inflammatory response in the lungs.
-
Treatment: Test compounds are administered to the mice (e.g., orally or intraperitoneally) before or after the allergen challenge.
-
Assessment:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged, and the BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils).
-
Histology: Lung tissue is collected, fixed, and stained to examine the extent of inflammation and cellular infiltration.
-
Cytokine Analysis: The levels of inflammatory cytokines in the BAL fluid or lung homogenates can be measured using techniques like ELISA.
-
-
III. Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the SAR of this compound analogs.
References
Unveiling the Therapeutic Promise of 2-(Pyridin-3-yloxy)ethanamine Derivatives in Disease Models: A Comparative Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide provides a comprehensive comparison of the therapeutic potential of compounds derived from the 2-(Pyridin-3-yloxy)ethanamine scaffold against other well-established alternatives in various disease models. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways to inform future research and development endeavors.
The derivatives of this compound have emerged as promising modulators of the α7 nicotinic acetylcholine receptor (nAChR), a key player in inflammatory and neurological signaling pathways.[1] This guide will delve into the performance of these derivatives, specifically 2-((pyridin-3-yloxy)methyl)piperazines, and compare them with other notable α7 nAChR agonists, GTS-21 and PNU-282987, in relevant preclinical disease models. Furthermore, we will explore the broader therapeutic landscape of pyridine-containing compounds by examining pyridinone derivatives as inhibitors of HIV reverse transcriptase.
Comparative Efficacy in Disease Models
The therapeutic potential of novel compounds is best assessed through direct comparison with existing or alternative treatments in relevant disease models. This section presents a summary of the performance of 2-((pyridin-3-yloxy)methyl)piperazine derivatives and other α7 nAChR modulators.
Anti-Inflammatory Activity in a Murine Model of Allergic Lung Inflammation
A key study has highlighted the anti-inflammatory potential of 2-((pyridin-3-yloxy)methyl)piperazine derivatives in a murine model of allergic lung inflammation.[2] The compounds (R)-18 and (R)-47, both derived from the this compound scaffold, demonstrated significant inhibition of cellular infiltration in the lungs, a hallmark of allergic inflammatory responses.[2]
| Compound | Molecular Target | Disease Model | Key Efficacy Endpoint | Result |
| (R)-18 | α7 nAChR Agonist | Murine Allergic Lung Inflammation | Inhibition of Cellular Infiltration | Significant Inhibition |
| (R)-47 | α7 nAChR Silent Agonist | Murine Allergic Lung Inflammation | Inhibition of Cellular Infiltration | Significant Inhibition |
Comparative Performance of Other α7 nAChR Agonists
To provide a broader context for the therapeutic potential of targeting the α7 nAChR, the following table summarizes the efficacy of two well-characterized agonists, GTS-21 and PNU-282987, in various disease models.
| Compound | Molecular Target | Disease Model(s) | Key Efficacy Endpoint(s) | Notable Finding(s) |
| GTS-21 | Selective α7 nAChR Agonist | Murine Endotoxemia & Severe Sepsis | Inhibition of pro-inflammatory cytokines (TNF, HMGB1), Improved Survival | Dose-dependently inhibited cytokine release and improved survival rates. |
| PNU-282987 | Selective α7 nAChR Agonist | Cognitive Impairment, Neuroinflammation (Parkinson's, Stroke), Subarachnoid Hemorrhage | Improved cognitive function, Reduced neuroinflammation, Decreased neuronal cell death | Attenuated neuroinflammation and provided neuroprotective effects. |
Antiviral Potential: Pyridinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors
While not direct derivatives of this compound, pyridinone-based compounds showcase the therapeutic versatility of the pyridine scaffold. Several 3-aminopyridin-2(1H)-one derivatives have been identified as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[3][4]
| Compound | Molecular Target | In Vitro Assay | IC50 Value | Cell Culture Assay (HIV-1 IIIb in MT4 cells) |
| L-697,639 | HIV-1 Reverse Transcriptase | rC.dG template-primer | As low as 19 nM | 95% inhibition at 25-50 nM |
| L-697,661 | HIV-1 Reverse Transcriptase | rC.dG template-primer | As low as 19 nM | 95% inhibition at 25-50 nM |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific validation. This section outlines the methodologies used in the key studies cited.
Murine Model of Allergic Lung Inflammation
This model is crucial for evaluating the anti-inflammatory potential of novel compounds in the context of allergic airway diseases.
Objective: To induce and assess allergic airway inflammation in mice to test the efficacy of therapeutic interventions.
Methodology:
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA) or house dust mite (HDM) extract, via intraperitoneal injection along with an adjuvant like aluminum hydroxide.[5][6]
-
Challenge: Following sensitization, mice are challenged with the same allergen administered directly to the airways, usually via intranasal or intratracheal instillation or inhalation of an aerosol.[6]
-
Treatment: The test compound (e.g., (R)-18 or (R)-47) is administered to the mice, typically before or during the challenge phase.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect cells and fluid from the airways.
-
Cellular Infiltration: The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined. A significant reduction in inflammatory cell numbers in treated animals compared to controls indicates efficacy.
-
Histology: Lung tissue is collected, sectioned, and stained to visualize the extent of inflammation and cellular infiltration in the peribronchial and perivascular regions.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured using techniques like ELISA.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay is fundamental for identifying and characterizing compounds that can inhibit the replication of HIV.
Objective: To measure the inhibitory activity of a compound against the HIV-1 reverse transcriptase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a suitable template-primer (e.g., poly(rC)-oligo(dG)) are prepared. A radiolabeled or fluorescently labeled deoxynucleotide triphosphate (dNTP) is used for detection.
-
Compound Incubation: The test compound (e.g., L-697,639) is pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The reverse transcription reaction is initiated by adding the template-primer and dNTPs.
-
Reaction Quenching and Detection: The reaction is stopped after a defined period. The amount of incorporated labeled dNTP into the newly synthesized DNA strand is quantified.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated by testing a range of compound concentrations.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these therapeutic agents is crucial for rational drug design and development.
The Cholinergic Anti-Inflammatory Pathway
The anti-inflammatory effects of α7 nAChR agonists are primarily mediated through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its neurotransmitter, acetylcholine (ACh), which interacts with α7 nAChRs on immune cells, particularly macrophages.
HIV-1 Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the pyridinone derivatives bind to an allosteric pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
Conclusion
The exploration of this compound derivatives as modulators of the α7 nicotinic acetylcholine receptor has yielded promising candidates for the treatment of inflammatory diseases. The demonstrated in vivo efficacy of 2-((pyridin-3-yloxy)methyl)piperazine derivatives in a murine model of allergic lung inflammation positions this chemical scaffold as a valuable starting point for further optimization. When compared to other α7 nAChR agonists like GTS-21 and PNU-282987, which have shown efficacy in a range of inflammatory and neurodegenerative models, it is clear that targeting this receptor holds significant therapeutic potential.
Furthermore, the success of other pyridine-containing compounds, such as the pyridinone derivatives in HIV treatment, underscores the broad utility of the pyridine motif in medicinal chemistry. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering the development of novel and more effective therapies for a spectrum of challenging diseases. Continued investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these and related compounds will be critical in translating these preclinical findings into clinical success.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive analysis of lung macrophages and dendritic cells in two murine models of allergic airway inflammation reveals model- and subset-specific accumulation and phenotypic alterations [frontiersin.org]
- 6. Murine Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Pyridin-3-yloxy)ethanamine and its Positional Isomers for Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridinyloxyethanamine scaffold serves as a critical pharmacophore in the design of neurologically active agents. This guide provides a detailed comparative analysis of 2-(pyridin-3-yloxy)ethanamine and its positional isomers, 2-(pyridin-2-yloxy)ethanamine and 2-(pyridin-4-yloxy)ethanamine. Understanding the nuanced differences in their physicochemical properties, receptor binding affinities, and pharmacokinetic profiles is paramount for optimizing lead compounds in drug discovery programs.
Physicochemical Properties: A Comparative Overview
The position of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and, consequently, the physicochemical properties of these isomers. While experimental data for a direct comparison is limited, a compilation of available experimental and predicted values provides valuable insights.
| Property | 2-(Pyridin-2-yloxy)ethanamine | This compound | 2-(Pyridin-4-yloxy)ethanamine |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₇H₁₀N₂O |
| Molecular Weight ( g/mol ) | 138.17 | 138.17[1] | 138.17 |
| Boiling Point (°C) | 238 | Not available | Not available |
| Melting Point (°C) | 216-222 | Not available | Not available |
| pKa (predicted) | Not available | 8.08 ± 0.10 | Not available |
| XlogP (predicted) | 0.5[2] | Not available | Not available |
Synthesis and Characterization
The synthesis of these isomers can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of a corresponding hydroxypyridine with a haloethanamine derivative.
General Synthetic Workflow:
Caption: General synthetic scheme for pyridinyloxyethanamine isomers.
For instance, this compound can be synthesized by reacting 3-hydroxypyridine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate.[3] Another reported method involves the reaction of 2-chloro-1-(3-pyridyloxy)ethane with concentrated ammonium hydroxide in methanol.[3]
Biological Activity and Receptor Binding
The primary therapeutic interest in this compound and its derivatives lies in their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.
Signaling Pathway of Nicotinic Acetylcholine Receptors:
Caption: Simplified nAChR activation and signaling cascade.
Pharmacokinetic Profile: In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this parameter.
Experimental Workflow for In Vitro Metabolic Stability Assay:
Caption: Workflow for microsomal metabolic stability assessment.
Currently, there is a lack of published comparative data on the in vitro metabolic stability of the three pyridinyloxyethanamine isomers. Such studies are essential to predict their in vivo clearance and to guide structural modifications to enhance metabolic robustness.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for key experiments relevant to the characterization of these compounds.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Determination of LogP by Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Radioligand Binding Assay for Receptor Affinity
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Competition: A range of concentrations of the unlabeled test compound (the pyridinyloxyethanamine isomer) is added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species) and a buffer is prepared.
-
Incubation: The test compound is added to the reaction mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion and Future Directions
The positional isomers of pyridinyloxyethanamine represent a promising scaffold for the development of novel therapeutics targeting the central nervous system. This guide highlights the current state of knowledge and underscores the critical need for direct, comparative experimental studies to fully elucidate the structure-activity relationships among these isomers. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of pKa and LogP for all three isomers.
-
Comparative Receptor Profiling: Head-to-head binding affinity studies at a broad panel of relevant receptors, particularly nAChR subtypes.
-
In Vitro and In Vivo Pharmacokinetic Evaluation: Direct comparison of the metabolic stability, permeability, and in vivo pharmacokinetic parameters of the three isomers.
Such data will be invaluable for guiding the rational design of next-generation drug candidates with optimized efficacy, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Pyridin-3-yloxy)ethanamine Derivatives as α7 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of 2-(Pyridin-3-yloxy)ethanamine, focusing on their modulation of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key target in the cholinergic anti-inflammatory pathway, and its modulation presents a promising therapeutic strategy for a range of inflammatory disorders.
Data Presentation: Comparative Analysis of α7 nAChR Modulators
The following tables summarize the in vitro and in vivo activities of key this compound derivatives and reference compounds.
Table 1: In Vitro Activity at the α7 Nicotinic Acetylcholine Receptor
| Compound | Target | Assay Type | Species | EC50 / Ki (nM) | Reference |
| (R)-18 (Derivative of this compound) | α7 nAChR | Agonist Activity | Human | 79 | [1] |
| (R)-47 (Derivative of this compound) | α7 nAChR | Silent Agonist Activity | Human | 130 | [1] |
| PNU-282987 (Reference Compound) | α7 nAChR | Agonist Activity | Rat | 154 | [2] |
| PNU-282987 (Reference Compound) | α7 nAChR | Binding Affinity (Ki) | Rat | 26 - 27 | [1][2] |
| GTS-21 (Reference Compound) | α7 nAChR | Partial Agonist Activity | Human | 11,000 | [3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosing | Readout | Efficacy | Reference |
| (R)-18 (Derivative of this compound) | Murine model of allergic lung inflammation | 10 mg/kg, p.o. | Inhibition of cellular infiltration | Significant | [1] |
| (R)-47 (Derivative of this compound) | Murine model of allergic lung inflammation | 10 mg/kg, p.o. | Inhibition of cellular infiltration | Significant | [1] |
| PNU-282987 (Reference Compound) | Myocardial infarction (MI) rats model | 3 mg/kg, i.p. | Decreased collagen I, collagen III, and α-SMA expression | Significant | [2] |
| GTS-21 (Reference Compound) | CLP-induced polymicrobial sepsis model in mice | 4 mg/kg, i.p. | Improved survival, enhanced bacterial clearance | Significant | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
In Vitro Assays
1. α7 nAChR Agonist Activity Assay (FLIPR Assay)
-
Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.
-
Method: A high-throughput screen was used to measure agonist-evoked calcium flux. Cells were plated in 96-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The baseline fluorescence was measured using a Fluorometric Imaging Plate Reader (FLIPR). Test compounds were then added, and the change in fluorescence, indicative of intracellular calcium increase due to α7 nAChR activation, was recorded.
-
Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, were calculated from the concentration-response curves.
2. α7 nAChR Radioligand Binding Assay
-
Preparation: Rat brain homogenates.
-
Radioligand: [3H]-Methyllycaconitine ([3H]MLA), a selective α7 nAChR antagonist.
-
Method: Brain homogenates were incubated with a fixed concentration of [3H]MLA and varying concentrations of the test compound. The reaction was allowed to reach equilibrium. The bound and free radioligand were then separated by rapid filtration.
-
Data Analysis: The amount of radioactivity on the filters was quantified by liquid scintillation counting. The Ki values, representing the inhibitory constant of the test compound, were calculated using the Cheng-Prusoff equation.
In Vivo Models
1. Murine Model of Allergic Lung Inflammation
-
Animals: BALB/c mice.
-
Induction of Inflammation: Mice were sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 7. On days 14 and 15, mice were challenged with an aerosolized solution of OVA.
-
Treatment: Test compounds or vehicle were administered orally (p.o.) prior to the OVA challenge.
-
Readouts: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid was collected. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) in the BAL fluid were determined.
-
Data Analysis: The percentage inhibition of cellular infiltration by the test compounds was calculated relative to the vehicle-treated group.
2. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
-
Animals: C57BL/6 mice.
-
Induction of Sepsis: A laparotomy was performed on anesthetized mice. The cecum was ligated below the ileocecal valve and punctured with a needle to induce polymicrobial peritonitis.
-
Treatment: Test compounds or vehicle were administered intraperitoneally (i.p.) at specified time points after the CLP procedure.
-
Readouts: Survival rates were monitored over a defined period. Bacterial clearance was assessed by quantifying bacterial colony-forming units (CFUs) in the peritoneal lavage fluid and blood.
-
Data Analysis: Survival curves were analyzed using the Kaplan-Meier method. Differences in bacterial loads between treatment groups were statistically evaluated.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of this compound derivatives.
Caption: The Cholinergic Anti-Inflammatory Pathway.
Caption: General workflow for an in vivo anti-inflammatory model.
This guide provides a foundational comparison of this compound derivatives against established α7 nAChR modulators. Further research is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of 2-(Pyridin-3-yloxy)ethanamine and its Analogs for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of compounds based on the 2-(Pyridin-3-yloxy)ethanamine scaffold for various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the limited availability of public data for this compound, this guide will focus on its close and extensively studied analog, A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), to provide a robust understanding of the pharmacophore's interaction with nAChR subtypes. We will present binding affinity and functional activity data, detail the experimental protocols used to obtain this data, and visualize key biological and experimental processes.
Comparative Selectivity Data
The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Imax) of A-84543 and related compounds for different nAChR subtypes. This data is crucial for understanding the subtype selectivity and potential therapeutic applications of this chemical class. A-84543, a potent nAChR agonist, demonstrates significant selectivity for the α4β2 subtype over the α3β4 and α7 subtypes.[1][2]
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Maximal Response (Imax, % of ACh) |
| A-84543 | α4β2 (rat) | 1.9[3] | 0.08[2] | 84% (relative to nicotine)[2] |
| α3β4 (rat) | 1400[3] | 6.7[2] | - | |
| α7 | Moderate Affinity[1] | - | - | |
| H-11MNH | α4β2 | High Affinity[1] | - | - |
| α3β4 | High Affinity[1] | Full Agonist[1] | - | |
| α7 | Moderate Affinity[1] | - | - | |
| Nicotine | α4β2 | - | - | 100% (reference) |
| α3β4 | - | - | - |
Note: Data for A-84543 and its analogs are primarily from studies on rat brain tissue homogenates and stably transfected HEK cells.[1][3] The selectivity ratio for A-84543 for α4β2 over α3β4 nAChRs is approximately 737-fold in rat receptors.[3]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.
Materials:
-
Membrane Preparations: Homogenates from rat brain tissue (e.g., cerebral cortex) or from cell lines (e.g., HEK cells) stably expressing specific nAChR subtypes.
-
Radioligand: A high-affinity nAChR ligand labeled with a radioactive isotope, such as [³H]-epibatidine or [³H]-cytisine.
-
Test Compounds: this compound analogs (e.g., A-84543) at various concentrations.
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl), wash buffer, and scintillation cocktail.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is employed to measure the functional activity (EC50 and Imax) of a compound on ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.
Objective: To measure the ion current elicited by the activation of nAChR subtypes upon application of the test compound.
Materials:
-
Xenopus laevis Oocytes: Large, robust cells suitable for microinjection and electrophysiological recording.
-
cRNA: Capped RNA transcripts encoding the specific nAChR subunits of interest (e.g., α4 and β2).
-
Microinjection and Electrophysiology Setup: Including a micromanipulator, microelectrodes, amplifier, and data acquisition system.
-
Test Compounds: Agonists like A-84543 dissolved in recording solution.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and injected with the cRNA for the desired nAChR subtype and incubated to allow for receptor expression.
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is perfused with a solution containing the test compound at various concentrations.
-
Current Recording: The current flowing across the oocyte membrane in response to nAChR activation is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. The EC50 (concentration that elicits a half-maximal response) and Imax (maximum response relative to a standard agonist like acetylcholine) are determined from these curves.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: General signaling pathway of nicotinic acetylcholine receptors.
Experimental Workflow for Determining Selectivity Profile
Caption: Workflow for determining the nAChR selectivity profile.
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-(Pyridin-3-yloxy)ethanamine with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-(Pyridin-3-yloxy)ethanamine, a compound with known modulatory effects at nicotinic acetylcholine receptors (nAChRs).[1] While its primary target is believed to be within the nAChR family, a thorough understanding of its interactions with other receptors is crucial for a complete pharmacological profile and for identifying potential off-target effects. This document outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks necessary to perform a robust cross-reactivity analysis.
Data Presentation: A Template for Comparative Analysis
Effective evaluation of cross-reactivity necessitates a clear and standardized presentation of binding affinity data. The following table provides a template for summarizing quantitative results from receptor binding assays. Researchers should populate this table with their experimental findings to facilitate a direct comparison of the binding profile of this compound against a panel of selected receptors.
| Receptor | Radioligand Used | Kd of Radioligand (nM) | Test Compound Concentration Range (µM) | IC50 of this compound (µM) | Ki of this compound (µM) | Hill Slope |
| Primary Target(s) | ||||||
| α7 nAChR | [3H]-Methyllycaconitine | |||||
| α4β2 nAChR | [3H]-Epibatidine | |||||
| Secondary/Off-Target Receptors | ||||||
| 5-HT1A | [3H]-8-OH-DPAT | |||||
| 5-HT2A | [3H]-Ketanserin | |||||
| D1 | [3H]-SCH23390 | |||||
| D2 | [3H]-Spiperone | |||||
| M1 | [3H]-Pirenzepine | |||||
| H1 | [3H]-Pyrilamine | |||||
| Adrenergic α1 | [3H]-Prazosin | |||||
| Adrenergic α2 | [3H]-Rauwolscine | |||||
| Adrenergic β1 | [3H]-CGP12177 | |||||
| GABAA | [3H]-Muscimol | |||||
| Opioid µ | [3H]-DAMGO |
Note: The selection of receptors and radioligands should be guided by the structural characteristics of this compound and any preliminary screening results. The Ki values should be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[1][2][3][4][5]
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8][9] The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted for specific receptors.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the receptor of interest. These can be commercially sourced or prepared in-house from cell lines or tissue homogenates.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: Buffer composition will be receptor-dependent but typically contains a buffering agent (e.g., Tris-HCl), ions (e.g., MgCl2), and protease inhibitors.
-
Wash Buffer: Similar to the assay buffer but often at a lower temperature to reduce dissociation during washing.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Plates: For performing the assay.
-
Filter Mats: Glass fiber filters to separate bound from free radioligand.
-
Filtration Apparatus: A cell harvester or vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
2. Assay Procedure:
-
Plate Setup:
-
Total Binding: Wells containing membrane preparation and radioligand.
-
Non-specific Binding: Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
Test Compound: Wells containing membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation, radioligand, and test compound/non-specific ligand to the wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mats.
-
Counting: Place the dried filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1][2][3][4][5]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and executing cross-reactivity studies.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.[10][11][12][13]
By adhering to the structured methodologies and data presentation formats outlined in this guide, researchers can systematically investigate the cross-reactivity profile of this compound. This will contribute to a more complete understanding of its pharmacological properties and aid in the development of safer and more effective therapeutic agents.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of 2-(Pyridin-3-yloxy)ethanamine Derivatives: Modulators of Inflammation and HIV-1 Replication
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of 2-(pyridin-3-yloxy)ethanamine derivatives reveals their potential across different therapeutic areas, primarily as modulators of the α7 nicotinic acetylcholine receptor (nAChR) for inflammatory disorders and as inhibitors of HIV-1 reverse transcriptase. This guide provides a head-to-head comparison of the performance of key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound Derivatives
The this compound scaffold is a versatile chemical structure that has been explored for its therapeutic potential.[1] Derivatives of this core structure have shown promise in treating conditions such as inflammation and neurological disorders by interacting with nicotinic acetylcholine receptors.[1] Additionally, modifications to this scaffold have yielded compounds with moderate activity against the human immunodeficiency virus type 1 (HIV-1).[1] This guide focuses on a comparative analysis of two distinct classes of these derivatives: 2-((pyridin-3-yloxy)methyl)piperazines as anti-inflammatory agents and 2-(pyridin-3-yloxy)acetamides as anti-HIV-1 agents.
Performance Comparison of Derivatives
The biological activity of this compound derivatives is highly dependent on the substitutions made to the core structure. The following tables summarize the quantitative data for two series of derivatives, highlighting their efficacy in their respective therapeutic targets.
Anti-Inflammatory Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives
A series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives were synthesized and evaluated for their ability to modulate the α7 nicotinic acetylcholine receptor (nAChR), a key target in the cholinergic anti-inflammatory pathway.
Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives
| Compound ID | Structure | α7 nAChR Agonism (EC50, μM) | Inhibition of Cellular Infiltration in Murine Allergic Lung Inflammation (%) |
| (R)-18 | Oxazolo[4,5-b]pyridine derivative | Potent Agonist | Significant Inhibition |
| (R)-47 | 4-methoxyphenylurea derivative | Silent Agonist | Significant Inhibition |
(Data sourced from Clark et al., 2014)
The study identified (R)-18 as a potent agonist and (R)-47 as a silent agonist of the α7 nAChR.[1] Both compounds demonstrated significant inhibition of cellular infiltration in a murine model of allergic lung inflammation, supporting the hypothesis that α7 nAChR modulation can be an effective anti-inflammatory strategy.[1]
Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives
In a separate line of investigation, 2-(pyridin-3-yloxy)acetamide derivatives were designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
Table 2: Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives in MT-4 Cells
| Compound ID | R Group (Substitution on the acetamide nitrogen) | EC50 (μM) against HIV-1 IIIB | CC50 (μM) in MT-4 Cells | Selectivity Index (SI = CC50/EC50) |
| Ia | 4-chlorophenyl | 41.52 | > 226.24 | > 5.4 |
| Ih | 3,4-dichlorobenzyl | 9.85 | > 195.87 | > 19.9 |
| Ij | 4-cyanobenzyl | 8.18 | > 218.82 | > 26.7 |
(Data sourced from Duan et al., 2015)
Among the synthesized compounds, Ij emerged as the most potent, with an EC50 value of 8.18 μM against the wild-type HIV-1 strain IIIB.[2] The study highlights the potential of this chemical series for the development of novel anti-HIV-1 agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
Murine Model of Allergic Lung Inflammation
The in vivo anti-inflammatory activity of the 2-((pyridin-3-yloxy)methyl)piperazine derivatives was assessed in a murine model of allergic lung inflammation.
Protocol:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA.
-
Compound Administration: Test compounds are administered orally prior to each OVA challenge.
-
Assessment: 24 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells. The total number of inflammatory cells (e.g., eosinophils, neutrophils) in the BAL fluid is quantified to determine the extent of cellular infiltration.
-
Data Analysis: The percentage inhibition of cellular infiltration is calculated by comparing the cell counts in compound-treated groups to a vehicle-treated control group.
Anti-HIV-1 Assay in MT-4 Cells
The anti-HIV-1 activity of the 2-(pyridin-3-yloxy)acetamide derivatives was evaluated using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.
Protocol:
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Infection and Treatment: MT-4 cells are infected with the HIV-1 IIIB strain at a specific multiplicity of infection. Immediately after infection, the diluted test compounds are added to the cell cultures.
-
MTT Assay for Cytopathic Effect (CPE) Inhibition: After 5 days of incubation, the viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured to determine the concentration of the compound that protects 50% of the cells from HIV-1 induced CPE (EC50).
-
Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MT-4 cells is also determined using the MTT assay to calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50.
Signaling Pathways and Mechanisms
The therapeutic effects of these derivatives are mediated by distinct signaling pathways.
Cholinergic Anti-Inflammatory Pathway
The anti-inflammatory effects of the 2-((pyridin-3-yloxy)methyl)piperazine derivatives are mediated through the activation of the α7 nAChR on immune cells, such as macrophages. This initiates a signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines.
Caption: Cholinergic Anti-Inflammatory Pathway mediated by α7 nAChR activation.
HIV-1 Reverse Transcription Inhibition
The 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.
Conclusion
This comparative guide demonstrates the broad therapeutic potential of the this compound scaffold. By strategically modifying the core structure, derivatives with potent and selective activity against different biological targets can be developed. The 2-((pyridin-3-yloxy)methyl)piperazine series shows significant promise for the treatment of inflammatory diseases through α7 nAChR modulation, while the 2-(pyridin-3-yloxy)acetamide series presents a viable starting point for the development of novel anti-HIV-1 therapeutics. Further structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of 2-(Pyridin-3-yloxy)ethanamine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target activity of the novel small molecule, 2-(Pyridin-3-yloxy)ethanamine. As of the latest literature review, a specific biological target for this compound has not been definitively identified. However, its structural motifs, featuring a pyridine ring and an ethanamine group, suggest potential interactions with various biological targets, including nicotinic acetylcholine receptors and protein kinases.[1]
This document, therefore, presents a hypothetical scenario where this compound is investigated as a potential inhibitor of a hypothetical "Kinase X." We will compare its hypothetical performance against two other fictitious kinase inhibitors, "Inhibitor A" and "Inhibitor B," to illustrate the experimental workflow for target validation and characterization in cellular models.
Comparative On-Target Activity Data
The following tables summarize hypothetical quantitative data for this compound and two alternative inhibitors against the hypothetical target, Kinase X.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | Kinase X | 75 |
| Inhibitor A | Kinase X | 50 |
| Inhibitor B | Kinase X | 120 |
Table 2: Cellular Thermal Shift Assay (CETSA)
| Compound (10 µM) | Target | ΔTm (°C) |
| Vehicle (DMSO) | Kinase X | 0 |
| This compound | Kinase X | +3.8 |
| Inhibitor A | Kinase X | +4.5 |
| Inhibitor B | Kinase X | +2.1 |
Table 3: Cellular Viability Assay (MTT)
| Compound | Cell Line | GI50 (µM) |
| This compound | Kinase X-dependent cell line | 1.2 |
| Inhibitor A | Kinase X-dependent cell line | 0.8 |
| Inhibitor B | Kinase X-dependent cell line | 2.5 |
Table 4: Kinome Profiling Selectivity Score
| Compound | Selectivity Score (S-Score) |
| This compound | 0.02 |
| Inhibitor A | 0.01 |
| Inhibitor B | 0.05 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant Kinase X
-
ATP
-
Kinase-specific peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, Inhibitor A, Inhibitor B)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compounds.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[2][3][4]
Materials:
-
Cell line expressing endogenous Kinase X
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating, cell lysis (e.g., sonicator), and centrifugation
-
SDS-PAGE and Western blot reagents
-
Primary antibody against Kinase X
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency and treat with the test compounds or vehicle (DMSO) for 2 hours at 37°C.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to create a melt curve.[5]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Kinase X in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against the temperature to determine the melting temperature (Tm). The shift in Tm (ΔTm) in the presence of the compound indicates target stabilization.[5]
Cellular Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
Materials:
-
Kinase X-dependent cancer cell line
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%) values.
Kinome Profiling
Kinome profiling is performed to assess the selectivity of the compounds against a broad panel of kinases.
Procedure: This is typically performed as a service by specialized companies. The compound of interest is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined. A selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >80% inhibition). A lower S-score indicates higher selectivity.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for target validation.
Caption: Compound-target-effect relationship.
References
- 1. Buy this compound | 310880-25-2 [smolecule.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-(Pyridin-3-yloxy)ethanamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(Pyridin-3-yloxy)ethanamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for structurally similar pyridine compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and seek medical advice.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled hazardous waste container for this compound waste.
- Do not mix this waste with other chemical waste streams to avoid unintended reactions.
2. Containerization:
- Use a compatible, leak-proof container. The original container, if in good condition, is often a suitable choice.
- Ensure the container is tightly sealed at all times, except when adding waste.
3. Labeling:
- Clearly label the waste container with the words "HAZARDOUS WASTE".
- Include the full chemical name: "this compound".
- Indicate the approximate concentration and quantity of the waste.
4. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
- The storage area should be under the control of the laboratory personnel generating the waste.
5. Disposal Request:
- Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Complete any required waste pickup request forms, providing accurate information about the waste.
Precautionary Statement P501: The general guidance for disposal of this type of chemical is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. This underscores the importance of using a professional and certified waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-(Pyridin-3-yloxy)ethanamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 2-(Pyridin-3-yloxy)ethanamine, including operational protocols and waste management plans to ensure laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant, impervious gloves such as Butyl rubber or Neoprene.[1] Note: Nitrile gloves offer poor resistance to amines.[2] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or if ventilation is inadequate.[3][4] | Ensure proper fit and training before using a respirator. A cartridge change-out schedule should be in place.[5][6] |
| Protective Clothing | A laboratory coat is mandatory. Consider a chemical-resistant apron or suit for larger quantities or procedures with a high splash risk. | Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area. |
Operational Protocol: Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Fume Hood: All handling of the compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and operational.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing and Transfer: Use the smallest quantity of the substance necessary for the experiment. When transferring the liquid, do so carefully to avoid splashing.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and bases.
3. Post-Handling:
-
Decontamination: Clean the work area in the fume hood thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.
Emergency Procedures
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
